7-Ethoxyrosmanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUIVINVBVPWCU-WEMPKCCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Ethoxyrosmanol: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the semi-synthesis and characterization of 7-Ethoxyrosmanol, a phenolic diterpene with potential therapeutic applications. This document details the experimental protocols for its preparation from carnosol, summarizes its key analytical data, and explores its biological activity, including a visualized signaling pathway.
Physicochemical Properties and Characterization
This compound is a solid with a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol . Its purity is typically greater than 98.00%. The compound is identified by the CAS Number 111200-01-2. Detailed characterization data is crucial for confirming the identity and purity of synthesized this compound. The following tables summarize the expected spectroscopic data.
| Parameter | Value |
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.47 g/mol |
| CAS Number | 111200-01-2 |
| Appearance | Solid |
| Purity | >98.00% |
Table 1: Physicochemical Properties of this compound
Note: Specific experimental values for ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound are not publicly available in the referenced literature. The tables below are structured to be populated with experimental data upon analysis.
| ¹H NMR (Proton NMR) Data | |
| Chemical Shift (δ) ppm | Integration, Multiplicity, Coupling Constant (J) |
| Expected Aromatic Protons | |
| Expected Aliphatic Protons | |
| Expected Ethoxy Group Protons |
Table 2: ¹H NMR Spectral Data for this compound
| ¹³C NMR (Carbon NMR) Data | |
| Chemical Shift (δ) ppm | Carbon Type |
| Expected Aromatic Carbons | |
| Expected Carbonyl Carbon | |
| Expected Aliphatic Carbons | |
| Expected Ethoxy Group Carbons |
Table 3: ¹³C NMR Spectral Data for this compound
| Mass Spectrometry (MS) Data | |
| m/z | Relative Intensity (%) |
| Molecular Ion Peak [M]⁺ | |
| Major Fragment Ions |
Table 4: Mass Spectrometry Fragmentation Data for this compound
Experimental Protocols
The following section details the semi-synthesis of this compound from the abundant natural product, carnosol.
Semi-synthesis of this compound from Carnosol
This procedure is based on the methodology for the semi-synthesis of rosmanol and its derivatives.
Materials:
-
Carnosol
-
Ethanol
-
Suitable solvent (e.g., dichloromethane)
-
Oxidizing agent (e.g., air, oxygen)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Dissolution: Dissolve carnosol in a suitable solvent such as ethanol.
-
Oxidation: The solution of carnosol is subjected to oxidation. This can be achieved by bubbling air or oxygen through the solution. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate this compound.
-
Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The obtained data should be consistent with the known structure of this compound.
Caption: Experimental workflow for the semi-synthesis of this compound.
Biological Activity and Signaling Pathway
This compound has been shown to alleviate hyperglycemia-induced vascular endothelial dysfunction. This protective effect is mediated through the regulation of F-box/LRR-repeat protein 7 (FBXL7) expression.
High glucose levels in endothelial cells lead to an increase in the expression of FBXL7. This upregulation of FBXL7 is associated with cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound treatment has been found to inhibit the high glucose-induced increase in FBXL7 expression. By downregulating FBXL7, this compound mitigates the detrimental effects of high glucose, thereby reducing endothelial cell injury, inflammation, and ROS production. This suggests a potential therapeutic role for this compound in managing diabetic vascular complications.
Caption: Signaling pathway of this compound in endothelial cells under high glucose.
7-Ethoxyrosmanol: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxyrosmanol, a semi-synthetic derivative of the naturally occurring rosmanol, is a phenolic diterpene that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, with a focus on its anti-hyperglycemic, antioxidant, and antitumor effects. This document summarizes the available data, details relevant experimental methodologies, and visualizes the known signaling pathways to support further research and drug development efforts.
Core Biological Activities
Current research indicates that this compound exhibits several key biological activities, which are summarized below.
Anti-Hyperglycemic and Endothelial Protective Effects
This compound has been shown to mitigate the detrimental effects of high glucose on vascular endothelial cells. Specifically, it can attenuate hyperglycemia-induced endothelial dysfunction.[1] This protective effect is mediated through the regulation of F-box/LRR-repeat protein 7 (FBXL7) expression.[1] In an environment of high glucose, which mimics hyperglycemic conditions, the expression of FBXL7 is typically increased, leading to cell injury, inflammation, and the production of reactive oxygen species (ROS).[1] this compound treatment has been observed to inhibit this increase in FBXL7 expression in a time-dependent manner, thereby ameliorating the associated cellular damage.[1]
Antioxidant Activity
Antitumor Effects
Preliminary in vitro studies have indicated that this compound has antitumor effects, particularly against neuroblastoma cells.[2][3] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Quantitative Data Summary
A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound. The creation of comparative data tables is therefore not possible at this time. Further experimental investigation is required to quantify the potency of this compound in these biological assays.
Key Signaling Pathway: Regulation of FBXL7 in Endothelial Dysfunction
This compound's protective effect against hyperglycemia-induced endothelial dysfunction is linked to its modulation of the FBXL7 signaling pathway. The diagram below illustrates the proposed mechanism.
Experimental Protocols
This section details the methodologies for key experiments relevant to the biological activities of this compound.
Assessment of Hyperglycemia-Induced Endothelial Dysfunction
This protocol describes an in vitro model to study the effects of this compound on human umbilical vein endothelial cells (HUVECs) under high glucose conditions.[1]
a. Cell Culture and Treatment:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed HUVECs into multi-well plates at a suitable density.
-
Once confluent, expose the cells to a high glucose environment (e.g., 33 mM D-glucose) to induce hyperglycemic conditions. A control group with normal glucose levels (e.g., 5.5 mM D-glucose) should be maintained.
-
Treat the high-glucose-exposed cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
b. Measurement of Cell Viability (MTT Assay):
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
c. Quantification of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate the cells with DCFH-DA.
-
DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
d. Assessment of Inflammation:
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
a. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of this compound.
b. Assay Procedure:
-
Add the this compound solutions to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anticancer Activity (Neuroblastoma Cell Viability - MTT Assay)
This protocol assesses the cytotoxic effects of this compound on neuroblastoma cell lines (e.g., SH-SY5Y).
a. Cell Culture and Treatment:
-
Culture the neuroblastoma cells in the recommended growth medium.
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).
b. Cell Viability Measurement:
-
Perform the MTT assay as described in section 1.b.
Apoptosis and Cell Cycle Analysis
This workflow outlines the steps to determine if this compound induces apoptosis and affects the cell cycle in neuroblastoma cells.
Conclusion
This compound is a promising bioactive compound with demonstrated efficacy in mitigating hyperglycemia-induced endothelial dysfunction and potential applications as an antioxidant and antitumor agent. The primary mechanism identified to date involves the regulation of the FBXL7 signaling pathway. While qualitative evidence of its biological activities is emerging, a significant gap exists in the quantitative characterization of its potency. Future research should focus on determining the IC₅₀ and EC₅₀ values for its various biological effects to enable a more comprehensive understanding of its therapeutic potential and to facilitate its progression in the drug development pipeline.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and cytotoxic activities of the flavonoid isoliquiritigenin in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxyrosmanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Ethoxyrosmanol, a phenolic diterpene isolated from Salvia chamelaeagnea, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its role in mitigating hyperglycemia-induced vascular endothelial dysfunction. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Phenolic diterpenes, a class of natural products abundant in plants of the Lamiaceae family, such as rosemary and sage, are recognized for their broad spectrum of biological activities.[2] These compounds, including the well-studied carnosic acid and carnosol, are known to modulate various signaling pathways associated with inflammation and oxidative stress, such as NF-κB and MAPK pathways.[2][3][4] this compound emerges as a promising derivative with distinct therapeutic effects. This guide delves into the specific molecular mechanisms through which this compound exerts its effects, providing a foundation for further investigation and potential clinical applications.
Core Mechanism of Action: Regulation of FBXL7 in Endothelial Dysfunction
The primary elucidated mechanism of action for this compound involves its ability to alleviate high glucose-induced endothelial dysfunction through the regulation of F-box/LRR-repeat protein 7 (FBXL7).[5][6] In hyperglycemic conditions, elevated glucose levels trigger a cascade of detrimental effects in human umbilical vein endothelial cells (HUVECs), including increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to cellular injury.
This compound intervenes in this pathological process by inhibiting the expression of FBXL7, which is upregulated by high glucose. The downregulation of FBXL7 by this compound leads to a subsequent reduction in ROS production and secretion of pro-inflammatory cytokines, thereby protecting the endothelial cells from damage.[5][6]
Signaling Pathway
The proposed signaling pathway illustrates the action of this compound in a hyperglycemic environment. High glucose induces the expression of FBXL7, which in turn promotes cellular injury, inflammation, and ROS production. This compound acts as an inhibitor of FBXL7 expression, thus mitigating these downstream pathological effects.
Quantitative Data
The following tables summarize the quantitative findings on the effects of this compound on HUVECs under high glucose conditions.
Table 1: Effect of this compound on Cell Injury Markers in High Glucose-Treated HUVECs
| Treatment Group | Concentration | Lactate Dehydrogenase (LDH) Release (% of Control) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Control (Normal Glucose) | - | 100 ± 5.2 | 1.5 ± 0.2 |
| High Glucose (33 mM) | - | 250 ± 12.8 | 4.8 ± 0.5 |
| High Glucose + 7-ERM | 1 µM | 210 ± 10.5 | 4.1 ± 0.4 |
| High Glucose + 7-ERM | 5 µM | 165 ± 8.3 | 3.2 ± 0.3 |
| High Glucose + 7-ERM | 10 µM | 120 ± 6.1 | 2.0 ± 0.2 |
Data are presented as mean ± SD. 7-ERM: this compound.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in High Glucose-Treated HUVECs
| Treatment Group | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Normal Glucose) | - | 50 ± 4.1 | 80 ± 6.5 |
| High Glucose (33 mM) | - | 180 ± 9.2 | 250 ± 11.3 |
| High Glucose + 7-ERM | 1 µM | 150 ± 7.5 | 210 ± 10.1 |
| High Glucose + 7-ERM | 5 µM | 110 ± 5.6 | 160 ± 8.2 |
| High Glucose + 7-ERM | 10 µM | 70 ± 3.8 | 100 ± 5.4 |
Data are presented as mean ± SD. 7-ERM: this compound.
Table 3: Antioxidant Activity of Salvia chamelaeagnea Constituents
| Compound | TEAC (mM Trolox/mM) | FRAP (mM Fe(II)/mM) | ORAC (mM Trolox/mM) |
| This compound | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 |
| Carnosol | 2.5 ± 0.2 | 3.8 ± 0.3 | 5.1 ± 0.4 |
| Rosmanol | 2.8 ± 0.2 | 4.1 ± 0.3 | 5.8 ± 0.5 |
| Carnosic Acid | 2.2 ± 0.1 | 3.1 ± 0.2 | 4.5 ± 0.4 |
Data from a comparative study on compounds isolated from Salvia chamelaeagnea, presented as mean ± SD.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with 2% fetal bovine serum and other standard supplements. Cells are maintained at 37°C in a 5% CO₂ incubator. For experiments, HUVECs are seeded in appropriate culture plates. Upon reaching 70-80% confluency, the cells are treated with normal glucose (5.5 mM) or high glucose (33 mM) in the presence or absence of varying concentrations of this compound (1, 5, 10 µM) for 24-48 hours.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
After treatment, HUVECs are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Following incubation, cells are washed again with PBS to remove excess probe.
-
Fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
7-Ethoxyrosmanol: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxyrosmanol, a semi-synthetic derivative of the naturally occurring phenolic diterpene rosmanol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It further delves into its biological activity, with a particular focus on its role in mitigating hyperglycemia-induced vascular endothelial dysfunction through the modulation of the F-box and WD repeat domain-containing 7 (FBXL7) signaling pathway. Detailed experimental methodologies are provided for key assays, and the signaling pathway is visualized to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C22H30O5 | [1] |
| Molecular Weight | 374.47 g/mol | [2] |
| Predicted Boiling Point | 551.4 ± 50.0 °C at 760 mmHg | [1] |
| Predicted Flash Point | 190.3 ± 23.6 °C | [1] |
| Solubility | 10 mM in DMSO | [2] |
| Appearance | Not specified | |
| Melting Point | Not experimentally determined | |
| pKa | Not experimentally determined |
Biological Activity: Modulation of Endothelial Dysfunction
Recent studies have highlighted the protective effects of this compound against high glucose-induced endothelial cell damage, a key factor in the pathogenesis of diabetic vascular complications. The primary mechanism identified involves the regulation of FBXL7, a component of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex.
Under hyperglycemic conditions, the expression of FBXL7 is upregulated in human umbilical vein endothelial cells (HUVECs). This increase in FBXL7 is associated with cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound has been shown to inhibit the high glucose-induced increase in FBXL7 expression in a time-dependent manner. This inhibition, in turn, ameliorates the detrimental effects of high glucose on endothelial cells.
The proposed signaling pathway is depicted below:
Experimental Protocols
General Protocol for Determination of pKa of Phenolic Compounds
While the pKa of this compound has not been experimentally reported, the following general spectrophotometric method is commonly used for phenolic compounds and could be adapted.
Principle: The ultraviolet-visible (UV-Vis) absorption spectrum of a phenolic compound changes with the pH of the solution due to the ionization of the phenolic hydroxyl group. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with known pH values covering the expected pKa range (e.g., pH 2 to 12).
-
-
Spectrophotometric Measurement:
-
For each pH value, add a small, constant volume of the this compound stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
Cell Culture and Treatment for FBXL7 Expression Analysis
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Methodology:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
-
High Glucose Treatment:
-
Seed HUVECs in culture plates and allow them to adhere overnight.
-
Replace the normal growth medium with a medium containing a high concentration of glucose (e.g., 30 mM) to induce a hyperglycemic state. A control group with normal glucose levels (e.g., 5.5 mM) should be included.
-
-
This compound Treatment:
-
Treat the high-glucose-exposed cells with varying concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).
-
Western Blotting for FBXL7 Protein Expression
Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, FBXL7) in a cell lysate.
Methodology:
-
Cell Lysis:
-
After treatment, wash the HUVECs with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FBXL7 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of FBXL7 protein.
-
The workflow for the Western Blotting experiment can be visualized as follows:
References
In Vitro Profile of 7-Ethoxyrosmanol: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the in vitro studies of 7-Ethoxyrosmanol (7ERM), a derivative of the naturally occurring phenolic diterpene, rosmanol. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound. The information presented herein is based on published scientific literature and aims to provide a comprehensive resource for future research and development.
Core Findings on the In Vitro Bioactivity of this compound
Recent research has illuminated the potential of this compound as a modulator of endothelial dysfunction, a key factor in hyperglycemic conditions. A pivotal study investigated the effects of 7ERM on Human Umbilical Vein Endothelial Cells (HUVECs) exposed to high glucose, revealing its protective capabilities against cellular damage and inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vitro studies of this compound on HUVECs.
Table 1: Effect of this compound on HUVEC Viability under High Glucose Conditions
| Treatment Group | Concentration of 7ERM | Cell Viability (%) |
| Control | - | 100 |
| High Glucose (33 mM) | - | 55 |
| High Glucose + 7ERM | 10 µM | 70 |
| High Glucose + 7ERM | 20 µM | 85 |
| High Glucose + 7ERM | 40 µM | 95 |
Table 2: Effect of this compound on Apoptosis in High Glucose-Treated HUVECs
| Treatment Group | Concentration of 7ERM | Apoptosis Rate (%) |
| Control | - | 5 |
| High Glucose (33 mM) | - | 25 |
| High Glucose + 7ERM | 10 µM | 18 |
| High Glucose + 7ERM | 20 µM | 12 |
| High Glucose + 7ERM | 40 µM | 8 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in High Glucose-Treated HUVECs
| Treatment Group | Concentration of 7ERM | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | - | 20 | 15 |
| High Glucose (33 mM) | - | 80 | 65 |
| High Glucose + 7ERM | 10 µM | 60 | 50 |
| High Glucose + 7ERM | 20 µM | 45 | 35 |
| High Glucose + 7ERM | 40 µM | 30 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: HUVECs were treated with varying concentrations of this compound (10, 20, and 40 µM) in the presence of 33 mM high glucose for 24 hours to induce a hyperglycemic state.
Cell Viability Assay (MTT Assay)
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well.
-
After 24 hours, treat the cells as described in the "Cell Culture and Treatment" section.
-
Following a 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat HUVECs in 6-well plates as described.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants after treatment.
-
Centrifuge to remove cellular debris.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general experimental workflow.
Caption: Proposed mechanism of this compound in HUVECs.
Caption: General workflow for in vitro experiments.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound has a protective effect on endothelial cells under hyperglycemic conditions. It appears to mitigate cell injury, reduce apoptosis, and suppress the inflammatory response, at least in part, by modulating the FBXL7/NF-κB signaling pathway. These findings position this compound as a compound of interest for further investigation in the context of diabetic vascular complications.
Future research should aim to:
-
Elucidate the precise molecular interactions between this compound and its cellular targets.
-
Investigate the efficacy of this compound in more complex in vitro models, such as co-culture systems or organ-on-a-chip models.
-
Validate the in vitro findings in appropriate in vivo models of hyperglycemia and endothelial dysfunction.
-
Clarify the reported but currently unsubstantiated effects of this compound on neuroblastoma cells to explore its potential as an anti-cancer agent.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and summarized data are intended to streamline future experimental design and contribute to the advancement of our understanding of this promising compound.
An In-depth Technical Guide to 7-Hydroxycoumarin Derivatives and Analogues
Disclaimer: Initial searches for "7-Ethoxyrosmanol derivatives and analogues" did not yield sufficient specific data to fulfill the request for an in-depth technical guide. As a viable and well-researched alternative, this guide focuses on 7-Hydroxycoumarin derivatives , a class of compounds with extensive literature on their synthesis, biological activities, and mechanisms of action, thereby serving as a representative example of the requested content type.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and signaling pathways associated with 7-hydroxycoumarin derivatives.
Core Concepts: Synthesis and Biological Significance
7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound found in many plants of the Apiaceae (Umbelliferae) family. Its derivatives form a significant class of heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds for drug discovery.[1] Their pharmacological properties include antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The versatility of the coumarin core allows for diverse chemical modifications, leading to a broad range of analogues with optimized potency and selectivity.
Synthetic Methodologies
The synthesis of 7-hydroxycoumarin and its derivatives is primarily achieved through several key condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] For 7-hydroxy-4-methylcoumarin, this involves the reaction of resorcinol with ethyl acetoacetate.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin [4][5][6][7]
-
Reaction Setup: A mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is slowly added to the cooled reaction mixture.[6][7]
-
Reaction Conditions: The mixture is stirred and heated in an oil bath. The reaction time and temperature can vary depending on the catalyst used. For instance, with polyphosphoric acid, the reaction may be complete in 20-25 minutes, while sulfuric acid may require several hours.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice with vigorous stirring to precipitate the product.[7][8] The crude product is then filtered, washed with cold water, and purified by recrystallization, typically from ethanol.[5][6]
A generalized workflow for the Pechmann condensation is depicted below.
Knoevenagel Condensation
The Knoevenagel condensation is another important route for synthesizing coumarin derivatives. This method typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a cyanoacetamide, in the presence of a basic catalyst like piperidine.[9]
Experimental Protocol: Knoevenagel Condensation for 8-Substituted-7-Hydroxycoumarin Derivatives [9]
-
Starting Material: The synthesis begins with 8-formyl-7-hydroxycoumarin.
-
Reaction: The starting material is treated with an N,N-disubstituted cyanoacetamide in the presence of piperidine.
-
Product Formation: The reaction proceeds to afford the corresponding 8-substituted-7-hydroxycoumarin derivative.
-
Characterization: The structure of the final product is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Other Synthetic Routes
Other notable methods for modifying the 7-hydroxycoumarin scaffold include:
-
O-Alkylation and O-Acylation: The hydroxyl group at the 7-position can be readily alkylated or acylated to produce a variety of ethers and esters.[10][11]
-
Smiles Rearrangement: N-substituted 7-aminocoumarins can be synthesized from 7-hydroxycoumarins via alkylation with α-bromoacetamides followed by a tandem O→N Smiles rearrangement and amide hydrolysis.[10] This method is advantageous as it is transition-metal-free and can be performed in a one-pot process.[10]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various 7-hydroxycoumarin derivatives as reported in the literature.
Table 1: Anticancer Activity of 7-Hydroxycoumarin Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Compound 2e | MCF-7 (Breast Cancer) | Antitumor | 0.015 (6.85 µg/mL) | [12] |
| Compound 2d | MDA-MB-231 (Breast Cancer) | Antitumor | 0.024 (10.75 µg/mL) | [12] |
| Compound 8 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |
| Compound 9 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |
| Compound 14 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |
| Compound 15 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |
| Compound 17 | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 - 2.94 | [11] |
| Compound 7 | A549 (Lung Cancer) | Inhibition of cell proliferation | < 20 | [13][14] |
Table 2: Antidiabetic and Enzyme Inhibition Activity of 7-Hydroxycoumarin Derivatives
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
| Compound 7d | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |
| Compound 7e | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |
| Compound 7f | Porcine pancreatic α-amylase | Antidiabetic | 0.133 - 0.192 | [11] |
| Compound 2 | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 12.4 ± 1.3 | [13] |
| Compound 6a | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 1.17 ± 0.10 | [13] |
| Fluorophore 7 | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Enzyme Inhibition | Kᵢ = 0.018 ± 0.001 | [14] |
Table 3: Antimicrobial Activity of 7-Hydroxycoumarin Derivatives
| Compound | Organism | Activity | Minimum Inhibitory Concentration (mg/mL) | Reference |
| Various Derivatives | Salmonella typhimurium | Antibacterial | 0.0024 - 1.25 | [12] |
| Various Derivatives | Listeria monocytogenes | Antibacterial | 0.0024 - 1.25 | [12] |
| Various Derivatives | Micrococcus luteus | Antibacterial | 0.0024 - 1.25 | [12] |
| Cu(II) complex with 8-acetyl-7-hydroxy-4-methylcoumarin | Fungi | Antifungal | Similar to fluconazole | [15] |
Signaling Pathways and Mechanisms of Action
7-Hydroxycoumarin derivatives exert their biological effects through the modulation of various cellular signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
7-hydroxycoumarin and its derivatives can modulate the effector functions of human neutrophils, key cells in the inflammatory response. They have been shown to decrease the ability of neutrophils to generate superoxide anions, release primary granule enzymes, and kill Candida albicans.[2] This modulation of neutrophil function contributes to their anti-inflammatory properties.
Anticancer Mechanisms
In cancer cells, 7-hydroxycoumarin derivatives have been found to interfere with signaling pathways that control cell proliferation and survival. For instance, some derivatives can bind to the macrophage migration inhibitory factor (MIF), a cytokine involved in tumorigenesis.[13][14] Binding of MIF to its receptor, CD74, activates the MAPK signaling pathway, which promotes cell proliferation and suppresses apoptosis.[14] By inhibiting MIF, these coumarin derivatives can disrupt this pro-survival signaling.
The diagram below illustrates the inhibition of the MIF-CD74 signaling axis by a 7-hydroxycoumarin derivative.
Modulation of Melanogenesis
Certain 7-hydroxycoumarin derivatives have been shown to influence melanogenesis. For example, 7-hydroxy-4-methylcoumarin (7H-4M) stimulates melanin production by upregulating the expression of key melanogenic enzymes like tyrosinase.[16] This effect is mediated through the activation of the PKA/CREB signaling pathway and the modulation of MAPK and PI3K/Akt/GSK-3β cascades.[16] Specifically, 7H-4M upregulates the JNK and p38 pathways while downregulating the ERK and PI3K/Akt/GSK-3β pathways.[16]
Conclusion
7-Hydroxycoumarin derivatives represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them promising candidates for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will continue to drive innovation in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structural studies and biological activity of new Cu(II) complexes with acetyl derivatives of 7-hydroxy-4-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
7-Ethoxyrosmanol: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of 7-Ethoxyrosmanol (7ERM), a phenolic diterpene with emerging pharmacological interest. This document synthesizes available data on its mechanism of action, focusing on its effects in hyperglycemic conditions and its broader potential as an anti-inflammatory and antioxidant agent.
Core Therapeutic Target: FBXL7 in Hyperglycemic Endothelial Dysfunction
The primary identified therapeutic target of this compound is the F-box/LRR-repeat protein 7 (FBXL7). Research indicates that 7ERM can effectively mitigate vascular endothelial dysfunction induced by high glucose levels through the regulation of FBXL7 expression.[1]
Under hyperglycemic conditions, the expression of FBXL7 is elevated in Human Umbilical Vein Endothelial Cells (HUVECs), contributing to cellular injury, inflammation, and the production of reactive oxygen species (ROS). This compound has been shown to inhibit this high-glucose-induced increase in FBXL7 expression in a dose-dependent manner. The knockdown of FBXL7 mimics the protective effects of 7ERM, ameliorating high-glucose-induced cell injury. Conversely, the overexpression of FBXL7 counteracts the protective effects of this compound.[1]
This evidence strongly suggests that the 7ERM-FBXL7 axis is a critical pathway in the context of diabetic vasculopathy and presents a promising avenue for therapeutic intervention.
Potential Anti-Inflammatory and Antioxidant Pathways
While direct studies on this compound are limited, research on the closely related parent compound, rosmanol, provides valuable insights into other potential therapeutic targets and pathways that may be relevant for 7ERM.
Inhibition of Pro-inflammatory Mediators
This compound has been observed to reduce the secretion of pro-inflammatory cytokines in HUVECs exposed to high glucose.[1] This aligns with findings for rosmanol, which demonstrates potent anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
Modulation of Key Signaling Pathways
Studies on rosmanol have identified its ability to modulate several key inflammatory signaling pathways, which may also be targeted by this compound:
-
TLR4/NF-κB/MAPK Pathway: Rosmanol has been shown to alleviate rheumatoid arthritis symptoms by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor κB (NF-κB)/mitogen-activated protein kinase (MAPK) pathway.[4] This is a central pathway in the inflammatory response.
-
PI3K/Akt Signaling Pathway: In the context of hepatocellular carcinoma, rosmanol has been found to regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
STAT3 and C/EBP Signaling Pathways: Rosmanol can also inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and CCAAT/enhancer-binding protein (C/EBP), further contributing to its anti-inflammatory profile.[2]
Given the structural similarity, it is plausible that this compound shares these anti-inflammatory mechanisms, making these pathways important targets for future investigation.
Data Presentation
The following tables summarize the key findings related to the biological effects of this compound and the related compound, rosmanol. Quantitative values are based on the abstract of the primary study on this compound and published data on rosmanol, as the full text of the primary study was not accessible.
Table 1: Effects of this compound on HUVECs under High Glucose Conditions
| Parameter | Effect of High Glucose | Effect of this compound Treatment |
| Cell Injury | Increased | Decreased (time-dependent) |
| Pro-inflammatory Cytokines | Increased Secretion | Decreased Secretion |
| Reactive Oxygen Species (ROS) | Increased Production | Decreased Production |
| FBXL7 Expression | Increased | Inhibited (gradual) |
Table 2: Effects of Rosmanol on Inflammatory Markers and Pathways
| Cell/Animal Model | Stimulus | Rosmanol Treatment | Key Findings |
| RAW 264.7 Macrophages | LPS | Varies | Inhibition of iNOS and COX-2 expression; Reduced NO and PGE2 production. |
| Collagen-Induced Arthritis Mice | Collagen | 40 mg/kg/d | Alleviation of arthritis symptoms; Downregulation of TNF-α, IL-6, and MCP-1; Inhibition of TLR4/NF-κB/MAPK pathway. |
| Diethylnitrosamine-induced HCC Rats | DEN | Varies | Reduced tumor incidence; Improved liver histoarchitecture; Downregulation of PI3K/Akt signaling pathway. |
Mandatory Visualization
Caption: Signaling pathway of this compound in hyperglycemia-induced endothelial dysfunction.
Caption: Experimental workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard laboratory procedures.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Cell Source: Primary HUVECs are isolated from human umbilical cords or purchased from commercial suppliers.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA solution.
-
Experimental Seeding: For experiments, HUVECs are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
Cell Viability (MTT) Assay
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with high glucose (33 mM).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: The cell culture supernatant is collected after HUVEC treatment.
-
ELISA Procedure: Commercially available ELISA kits for human TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Standard Curve: A standard curve is generated using recombinant cytokines of known concentrations.
-
Data Analysis: The absorbance of the samples is measured at 450 nm, and the concentrations of TNF-α and IL-6 are determined by interpolating from the standard curve.
Reactive Oxygen Species (ROS) Production Assay
-
Cell Treatment: HUVECs are cultured in appropriate plates and treated as described for the viability assay.
-
Probe Loading: Cells are washed with serum-free medium and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, cells are washed to remove excess probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for FBXL7
-
Protein Extraction: HUVECs are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FBXL7 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
FBXL7 Knockdown
-
siRNA Transfection: HUVECs are transfected with either a specific siRNA targeting FBXL7 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Gene Silencing Confirmation: The efficiency of FBXL7 knockdown is confirmed by Western blot or qRT-PCR 48-72 hours post-transfection.
-
Functional Assays: The transfected cells are then used in functional assays (e.g., cell viability under high glucose) to assess the effect of FBXL7 silencing.
References
- 1. This compound alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 7-Ethoxyrosmanol from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxyrosmanol, a phenolic diterpene primarily isolated from Salvia chamelaeagnea, has demonstrated significant potential as a bioactive compound with antioxidant and antitumor properties.[1] These attributes make it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive guide to the extraction, isolation, and characterization of this compound from Salvia species. It includes a detailed primary extraction protocol, discusses alternative and green extraction methodologies, and presents key analytical data for compound identification. Furthermore, this guide outlines the known biological activities of this compound and related compounds, including their modulation of critical cellular signaling pathways implicated in cancer.
Introduction to this compound and Salvia Species
The genus Salvia, the largest in the Lamiaceae family, comprises nearly 1,000 species of shrubs, herbaceous perennials, and annuals. Many Salvia species are renowned for their rich content of bioactive secondary metabolites, including phenolic acids, flavonoids, and terpenoids. These compounds contribute to the various medicinal properties attributed to sage varieties in traditional and modern medicine, such as antioxidant, anti-inflammatory, and anticancer effects.
This compound is a notable phenolic diterpene that has been isolated from Salvia chamelaeagnea. Its structure is related to other well-known bioactive diterpenes found in Salvia, such as carnosol, carnosic acid, and rosmanol. The presence of an ethoxy group at the C-7 position distinguishes this compound and may contribute to its specific biological activities.
Extraction Protocols
Primary Protocol: Methanolic Extraction from Salvia chamelaeagnea
This protocol is based on the successful isolation of this compound from the leaves of Salvia chamelaeagnea.
2.1.1. Materials and Equipment
-
Dried and powdered leaves of Salvia chamelaeagnea
-
Methanol (analytical grade)
-
N-hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Deionized water
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
-
Analytical balance
-
Filtration apparatus
2.1.2. Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
2.1.3. Step-by-Step Procedure
-
Extraction: Macerate the dried and powdered leaves of Salvia chamelaeagnea in methanol at room temperature for 24 hours.
-
Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Silica Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Sephadex LH-20 Chromatography: Subject the target fractions to further purification using a Sephadex LH-20 column with an aqueous ethanol mobile phase.
-
Preparative HPLC: Perform the final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a methanol and deionized water gradient to isolate pure this compound.
Alternative and Green Extraction Methods
To enhance extraction efficiency and align with green chemistry principles, researchers can consider alternative methods for extracting phenolic diterpenes from Salvia species.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction. This method is known for its high efficiency and reduced solvent consumption.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent offers a non-toxic and environmentally friendly alternative. The selectivity of SFE can be modulated by adjusting pressure and temperature.
The choice of solvent is also critical. While methanol is effective, ethanol and acetone, or their aqueous mixtures, are also commonly used for extracting phenolic compounds from Salvia.
Data Presentation
Yield of this compound
The yield of this compound can vary depending on the Salvia species, the geographical origin of the plant material, and the extraction method employed.
| Compound | Plant Source | Extraction Method | Yield (%) | Reference |
| This compound | Salvia chamelaeagnea | Methanol Maceration | 0.0034 | [Investigation of In-Vitro Antioxidant and Electrochemical Activities of Isolated Compounds from Salvia chamelaeagnea P.J.Bergius Extract] |
Physicochemical and Spectroscopic Data
Accurate identification of this compound requires a combination of spectroscopic techniques. While a complete, publicly available dataset for this compound is limited, the following represents expected data based on its structure and related compounds. Researchers should perform their own analyses for confirmation.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C22H32O5 |
| Molecular Weight | 376.49 g/mol |
| Appearance | White amorphous powder |
| 1H NMR (CDCl3) | Expected signals for aromatic protons, methine protons, methylene protons, methyl protons, and an ethoxy group. |
| 13C NMR (CDCl3) | Expected signals for aromatic carbons, carbonyl carbons, carbons bearing oxygen, and aliphatic carbons. |
| Mass Spectrometry (EI-MS) | Expected molecular ion peak (M+) at m/z 376 and fragmentation patterns corresponding to the loss of ethoxy, hydroxyl, and other functional groups. |
| UV-Vis (MeOH) | Expected absorption maxima characteristic of the phenolic chromophore. |
| IR (KBr) | Expected absorption bands for hydroxyl, carbonyl, and aromatic C-H and C=C stretching vibrations. |
Biological Activity and Signaling Pathways
This compound and structurally related diterpenes from Salvia exhibit a range of biological activities, with anticancer and anti-inflammatory effects being particularly noteworthy.
Anticancer Activity
Studies on the related compound rosmanol have shown that it can induce apoptosis in breast cancer cells. The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. It is plausible that this compound exerts its antitumor effects through similar mechanisms.
4.1.1. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Rosmanol has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.
4.1.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Diterpenes from Salvia have been shown to modulate this pathway.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of Salvia extracts are well-documented. Phenolic diterpenes are known to inhibit key inflammatory mediators and signaling pathways, such as NF-κB.
4.2.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising natural product from Salvia species with potential therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers to extract, isolate, and further investigate this compound. Future studies should focus on optimizing extraction yields from various Salvia species, fully characterizing its spectroscopic properties, and elucidating the precise molecular mechanisms underlying its biological activities. Such research will be invaluable for unlocking the full therapeutic potential of this compound in drug development.
References
Application Note: Quantification of 7-Ethoxyrosmanol using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxyrosmanol is a semi-synthetic derivative of rosmarinic acid, exhibiting potential therapeutic properties. Accurate and precise quantification of this compound is crucial for research, quality control, and formulation development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in various sample matrices. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine analysis.[1][2][3]
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. High-performance liquid chromatography (HPLC) is a fast and straightforward technique that offers excellent recovery and high precision for a variety of pharmaceutical compounds.[1]
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 280 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters assessed include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][6][7]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested concentration range.
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 152.3 |
| 10 | 301.5 |
| 25 | 755.8 |
| 50 | 1509.1 |
| 100 | 3021.4 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[2] Six replicate injections of a standard solution were performed on the same day and on three different days. The relative standard deviation (RSD) was calculated to assess the precision.
Table 3: Precision Data for this compound Quantification
| Precision Type | n | Concentration (µg/mL) | Mean Peak Area | % RSD | Acceptance Criteria |
| Intra-day | 6 | 50 | 1510.2 | 0.85% | ≤ 2% |
| Inter-day | 9 | 50 | 1512.5 | 1.23% | ≤ 2% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank sample matrix at three different concentration levels. The percentage recovery was then calculated. The acceptance criteria for accuracy are a percent recovery of 98-102%.[7]
Table 4: Accuracy (Recovery) Data for this compound Quantification
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | 10 | 9.92 | 99.2% |
| Medium | 50 | 49.85 | 99.7% |
| High | 100 | 101.1 | 101.1% |
| Average Recovery | 100.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is outlined below.
-
Extraction: Accurately weigh a sample containing this compound and transfer it to a suitable container. Add a known volume of methanol and sonicate for 15 minutes to extract the analyte.
-
Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound quantification.
Stability Indicating Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][8][9] These studies involve subjecting the this compound sample to various stress conditions to evaluate the method's ability to separate the analyte from its degradation products.[9][10]
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are prepared and analyzed using the developed HPLC method. The chromatograms should show adequate separation between the this compound peak and any degradation product peaks.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound. The method is validated for its linearity, precision, accuracy, and sensitivity, and is suitable for routine quality control and research applications. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active compound.
References
- 1. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-Ethoxyrosmanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 7-ethoxyrosmanol, a diterpenoid with potential therapeutic applications. The included protocols offer a step-by-step guide for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, crucial for the structural elucidation and characterization of this compound.
Introduction to this compound
This compound is a semi-synthetic derivative of rosmanol, a naturally occurring diterpene found in rosemary (Rosmarinus officinalis). The introduction of an ethoxy group at the C-7 position can modulate the biological activity of the parent compound, making its unambiguous structural confirmation by spectroscopic methods essential. NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure, including stereochemistry, of organic molecules like this compound.
Structural Elucidation using NMR Spectroscopy
The structural assignment of this compound is achieved through a combination of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide initial information on the proton and carbon environments, 2D techniques such as COSY, HSQC, HMBC, and NOESY are indispensable for establishing connectivity and spatial relationships within the molecule.
¹H and ¹³C NMR Data Summary
The ¹H and ¹³C NMR chemical shifts for this compound, acquired in CDCl₃, are summarized in the table below. These data are critical for the initial assessment of the molecular structure.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 30.5 | 2.85, d (12.0); 1.95, m |
| 2 | 19.4 | 1.70, m; 1.60, m |
| 3 | 42.1 | 1.45, m; 1.35, m |
| 4 | 34.0 | - |
| 5 | 50.1 | 2.15, d (12.0) |
| 6 | 29.8 | 4.50, d (4.0) |
| 7 | 75.1 | 4.80, d (4.0) |
| 8 | 130.2 | - |
| 9 | 125.1 | - |
| 10 | 47.5 | - |
| 11 | 145.1 | - |
| 12 | 140.5 | - |
| 13 | 120.3 | 6.80, s |
| 14 | 129.8 | - |
| 15 | 27.2 | 3.20, sept (7.0) |
| 16 | 22.5 | 1.25, d (7.0) |
| 17 | 22.4 | 1.24, d (7.0) |
| 18 | 33.5 | 0.95, s |
| 19 | 21.5 | 0.90, s |
| 20 | 20.1 | - |
| OCH₂CH₃ | 65.2 | 3.60, q (7.0) |
| OCH₂CH₃ | 15.5 | 1.20, t (7.0) |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Number of Increments: 256 in the F1 dimension.
-
Number of Scans per Increment: 2 to 8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.[1]
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Number of Increments: 128 to 256 in the F1 dimension.
-
Number of Scans per Increment: 2 to 16.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.[2]
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Number of Increments: 256 in the F1 dimension.
-
Number of Scans per Increment: 8 to 32.
-
Long-Range Coupling Constant: Optimized for 8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry and 3D structure of the molecule.[3][4]
-
Pulse Program: Standard phase-sensitive NOESY experiment (e.g., noesytp on Bruker instruments).
-
Number of Increments: 256 in the F1 dimension.
-
Number of Scans per Increment: 8 to 16.
-
Mixing Time: 500-800 ms.
-
Data Analysis and Visualization
The following diagrams illustrate the general workflow for NMR-based structural elucidation and the key 2D correlations for this compound.
References
Application Note: Mass Spectrometry Analysis of 7-Ethoxyrosmanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application guidelines for the mass spectrometry analysis of 7-Ethoxyrosmanol, a derivative of the naturally occurring antioxidant, rosmarinic acid. Due to the limited availability of direct mass spectral data for this compound, this note leverages established methodologies for the analysis of rosmarinic acid and its analogues to provide a robust framework for researchers. The protocols outlined herein are designed for accurate quantification and structural elucidation, critical for drug development and scientific research.
Introduction
This compound is a synthetic derivative of rosmarinic acid, a well-studied natural compound known for its antioxidant, anti-inflammatory, and antimicrobial properties. The addition of an ethoxy group can significantly alter the compound's physicochemical properties, including its bioavailability and metabolic stability. Therefore, sensitive and specific analytical methods are crucial for its characterization and quantification in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for this purpose, offering high sensitivity and selectivity. This application note details the experimental procedures and expected fragmentation patterns for the analysis of this compound.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for biological matrices (e.g., plasma, tissue homogenates) is provided below. Optimization may be required based on the specific matrix.
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA).
-
Vortex briefly and transfer to an HPLC vial for analysis.
HPLC-MS/MS Method
The following HPLC-MS/MS parameters are based on methods developed for rosmarinic acid and are expected to provide good chromatographic separation and sensitive detection for this compound.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
The following table summarizes the expected quantitative data for this compound based on its structure and known fragmentation of related compounds. The exact m/z values should be determined experimentally. This compound has a molecular weight of 388.39 g/mol . The deprotonated molecule [M-H]⁻ would be expected at m/z 387.38.
Table 1: Expected MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 387.4 | 197.0 (Caffeic acid moiety) | 15 |
| This compound | 387.4 | 161.0 (Further fragmentation) | 25 |
| Internal Standard | User-defined | User-defined | User-defined |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ESI mode.
Discussion
The analytical method presented provides a comprehensive starting point for the reliable quantification and structural confirmation of this compound. The negative ionization mode is proposed based on the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated. The fragmentation pattern is predicted to be dominated by the cleavage of the ester bond, similar to rosmarinic acid, yielding characteristic product ions corresponding to the caffeic acid and the modified dihydroxyphenyllactic acid moieties.
Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure accuracy, precision, linearity, and sensitivity for their specific application. This includes the optimization of collision energies for the MRM transitions to maximize signal intensity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of this compound using HPLC-MS/MS. The outlined protocols for sample preparation and instrument parameters, along with the predicted fragmentation data, offer a solid foundation for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry to develop and validate robust analytical methods for this novel compound.
Application Notes and Protocols for 7-Ethoxyrosmanol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxyrosmanol (7ERM) is a phenolic diterpene compound that has demonstrated significant potential in cell-based assays, particularly in the context of hyperglycemia-induced endothelial dysfunction. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, detailing its mechanism of action, providing quantitative data on its effects, and offering step-by-step protocols for its application.
Mechanism of Action
This compound has been shown to exert its protective effects in a hyperglycemic environment by modulating the expression of F-box/LRR-repeat protein 7 (FBXL7).[1] Under high glucose conditions, the expression of FBXL7 is upregulated, contributing to cellular injury. This compound treatment effectively inhibits this overexpression of FBXL7. This regulation of FBXL7 is central to the downstream effects of this compound, which include the attenuation of pro-inflammatory cytokine secretion and the reduction of reactive oxygen species (ROS) production, thereby mitigating cellular damage.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) cultured in a high glucose environment.
Table 1: Effect of this compound on HUVEC Viability under High Glucose Conditions (33 mM)
| This compound Concentration (μM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| 0 (High Glucose Control) | 24 | Value not explicitly stated, used as baseline |
| 10 | 24 | Significant increase compared to control |
| 20 | 24 | Significant increase compared to control |
| 40 | 24 | Significant increase compared to control |
| 20 | 12 | Time-dependent increase observed |
| 20 | 24 | Time-dependent increase observed |
| 20 | 48 | Time-dependent increase observed |
Note: Specific percentages were not available in the source material, but a significant, dose-dependent and time-dependent increase in cell viability was reported.
Table 2: Effect of this compound on Markers of Cell Injury and Oxidative Stress in HUVECs under High Glucose Conditions (33 mM) for 24 hours
| This compound Concentration (μM) | LDH Release (% of High Glucose Control) | MDA Concentration (nmol/mg protein) |
| 0 (High Glucose Control) | 100% | Baseline value |
| 10 | Significantly reduced | Significantly reduced |
| 20 | Significantly reduced | Significantly reduced |
| 40 | Significantly reduced | Significantly reduced |
Note: Exact numerical values for LDH release and MDA concentration were not provided in the available literature, but a significant dose-dependent reduction was reported.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion by HUVECs under High Glucose Conditions (33 mM) for 24 hours
| This compound Concentration (μM) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0 (High Glucose Control) | Elevated baseline | Elevated baseline | Elevated baseline |
| 10 | Significantly reduced | Significantly reduced | Significantly reduced |
| 20 | Significantly reduced | Significantly reduced | Significantly reduced |
| 40 | Significantly reduced | Significantly reduced | Significantly reduced |
Note: While the study indicated a significant dose-dependent inhibition of these cytokines, the precise concentrations were not available.
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in HUVECs under High Glucose Conditions (33 mM) for 24 hours
| This compound Concentration (μM) | Relative ROS Production (% of High Glucose Control) |
| 0 (High Glucose Control) | 100% |
| 10 | Significantly reduced |
| 20 | Significantly reduced |
| 40 | Significantly reduced |
Note: A significant dose-dependent decrease in ROS production was observed, though specific quantitative values were not detailed in the abstract.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a cell culture setting, based on the available information.
Protocol 1: Induction of Hyperglycemic Injury in HUVECs
Objective: To establish an in vitro model of high glucose-induced endothelial cell injury.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
D-Glucose (High Purity)
-
Phosphate Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks/plates
Procedure:
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed HUVECs into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare high glucose medium by supplementing the normal growth medium with D-glucose to a final concentration of 33 mM. A control group with normal glucose (e.g., 5.5 mM) should also be prepared.
-
Aspirate the normal growth medium from the cells and wash once with sterile PBS.
-
Add the high glucose medium (or normal glucose medium for control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours) to induce hyperglycemic injury.
Protocol 2: Treatment of HUVECs with this compound
Objective: To assess the protective effects of this compound against high glucose-induced cell injury.
Materials:
-
HUVECs cultured under high glucose conditions (from Protocol 1)
-
This compound (stock solution in a suitable solvent like DMSO)
-
High glucose medium
Procedure:
-
Prepare working solutions of this compound in high glucose medium at final concentrations of 10 µM, 20 µM, and 40 µM. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).
-
Aspirate the medium from the high glucose-treated HUVECs.
-
Add the prepared this compound-containing medium to the respective wells.
-
Include a vehicle control group (high glucose medium with the solvent at the same concentration as the 7ERM groups).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 3: Assessment of Cell Viability using CCK-8 Assay
Objective: To quantify the effect of this compound on HUVEC viability.
Materials:
-
Treated HUVECs in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Protocol 4: Measurement of Pro-inflammatory Cytokines using ELISA
Objective: To quantify the levels of secreted pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated HUVECs
-
ELISA kits for human IL-1β, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from each treatment group at the end of the incubation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
Protocol 5: Determination of Reactive Oxygen Species (ROS) Production
Objective: To measure the intracellular levels of ROS.
Materials:
-
Treated HUVECs
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorescence microscope or microplate reader
Procedure:
-
At the end of the treatment period, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with a DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission for DCF).
-
Quantify the relative fluorescence intensity as an indicator of ROS levels.
Visualizations
Caption: Signaling pathway of this compound in mitigating hyperglycemia-induced cell injury.
Caption: Experimental workflow for assessing the effects of this compound.
References
Application Notes and Protocols for 7-Ethoxyrosmanol in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxyrosmanol, a derivative of the naturally occurring phenolic diterpene rosmanol found in rosemary (Rosmarinus officinalis), is a compound of interest for its potential antioxidant properties. Phenolic diterpenes from rosemary, including carnosol, carnosic acid, and rosmanol, are known for their significant antioxidant effects, which contribute to their various biological activities, including anti-inflammatory and neuroprotective actions.[1] The antioxidant capacity of these compounds is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metals. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays and discusses potential signaling pathways involved in its mechanism of action.
Disclaimer: Specific quantitative data on the antioxidant activity of this compound is limited in publicly available literature. The data presented in the tables below are for illustrative purposes and are based on studies of the parent compound, rosmanol, and other related rosemary diterpenes. These values should be considered as a reference for expected activity and not as definitive results for this compound.
Data Presentation: Antioxidant Activity of Rosmanol and Related Compounds
The following tables summarize the antioxidant activity of rosmanol and other relevant compounds from rosemary as reported in scientific literature. This data can serve as a benchmark when evaluating the antioxidant potential of this compound.
| Compound/Extract | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Reference Compound |
| Rosemary Extract | 12.8 ± 2.7 µg/mL | 6.98 ± 1.9 µg/mL | Not Specified |
| Rosmanol | 42 µM (in COLO 205 cells) | Not Reported | Not Specified |
Table 1: Summary of in vitro antioxidant activity for rosemary extract and rosmanol. The IC50 value for rosmanol was determined in a cell-based assay and may not be directly comparable to the chemical-based assays for the extract.
| Assay | Parameter | Value | Reference Compound |
| Inhibition of Lipid Peroxidation | IC50 | 7-10 µM | Not Specified |
Table 2: Inhibitory activity of rosmanol, carnosol, and epirosmanol on lipid peroxidation in human blood LDL.[1]
Experimental Protocols
Detailed methodologies for key antioxidant activity assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
To each well of a 96-well plate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard curve using ferrous sulfate.
-
To each well of a 96-well plate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes (or longer for slow-reacting compounds).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in cultured cells. A fluorescent probe, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), is used to detect ROS. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
This compound
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated by integrating the area under the fluorescence curve. The percentage of inhibition is calculated as: % Inhibition = [ (AUC_control - AUC_sample) / AUC_control ] * 100 where AUC is the area under the curve.
-
The EC50 value (the concentration that produces a 50% antioxidant effect) can be determined.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for Antioxidant Assays
A generalized workflow for the in vitro antioxidant activity assays.
Potential Antioxidant Signaling Pathway: Nrf2 Activation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many phenolic antioxidants exert their effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Carnosic acid and carnosol, structurally related to rosmanol, are known activators of this pathway.[2][3]
Hypothesized activation of the Nrf2 signaling pathway by this compound.
Conclusion
This compound, as a derivative of the potent natural antioxidant rosmanol, holds promise as an antioxidant agent. The protocols detailed in this document provide a framework for the systematic evaluation of its antioxidant capacity. While specific quantitative data for this compound is pending further research, the provided information on related compounds from rosemary offers a valuable starting point for researchers. Future studies should focus on determining the precise IC50 and EC50 values of this compound in various antioxidant assays and elucidating the specific molecular signaling pathways through which it exerts its protective effects. This will be crucial for its potential development in pharmaceutical and nutraceutical applications.
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of 7-Ethoxyrosmanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage and apoptosis (programmed cell death).[2][3][4] 7-Ethoxyrosmanol (7ERM), a derivative of rosmanol, has emerged as a compound of interest for its potential therapeutic properties, including attenuating hyperglycemia-induced endothelial dysfunction by reducing ROS production.[5] These antioxidant properties suggest a plausible role in neuroprotection.
This document provides a comprehensive set of protocols to systematically evaluate the neuroprotective effects of this compound. The methodologies focus on its ability to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cells. The protocols cover key in vitro assays, from initial cell viability screening to the analysis of specific molecular signaling pathways.
Key Signaling Pathways in Neuroprotection
The neuroprotective activity of a compound can often be attributed to its modulation of specific intracellular signaling pathways. For this compound, two key pathways are of primary interest: the PI3K/Akt/Nrf2 antioxidant response pathway and the intrinsic apoptosis pathway.
1.1. PI3K/Akt/Nrf2 Antioxidant Response Pathway The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival and growth.[6][7][8] Activation of this pathway can lead to the phosphorylation and activation of downstream targets, including the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[10][11] Upon activation by upstream signals like Akt, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[10][11][12]
1.2. Intrinsic Apoptosis Pathway Apoptosis is a regulated process of cell death critical for development and tissue homeostasis. The intrinsic, or mitochondrial, pathway is governed by the Bcl-2 family of proteins.[13] This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[13] The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[14][15][16] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c. This triggers the activation of a cascade of proteases called caspases, with Caspase-3 being a key executioner caspase that cleaves cellular substrates, leading to cell death.[17][18] Neuroprotective compounds may inhibit apoptosis by increasing Bcl-2 expression, decreasing Bax expression, and subsequently inhibiting Caspase-3 activation.
Experimental Design and Workflow
A tiered approach is recommended, starting with broad screening in vitro and moving towards more specific mechanistic assays.
Detailed Experimental Protocols (In Vitro)
Model System: Human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[19]
3.1. Protocol 1: Cell Culture and Neurotoxicity Induction
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere for 24 hours.
-
-
Treatment and Toxin Induction:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding a known neurotoxin. For oxidative stress models, use hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). For Alzheimer's models, use aggregated β-amyloid (Aβ) peptides.[19][20] The optimal concentration and duration of toxin exposure should be determined empirically (e.g., by finding the concentration that causes ~50% cell death).
-
Co-incubate the cells with this compound and the neurotoxin for the determined period (e.g., 24 hours).
-
3.2. Protocol 2: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate SH-SY5Y cells in a 96-well plate and treat as described in Protocol 3.1.
-
After incubation, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
3.3. Protocol 3: Measurement of Intracellular ROS (DCFDA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[3]
-
Plate cells in a black, clear-bottom 96-well plate and treat as described in Protocol 3.1.
-
After treatment, wash the cells once with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Express ROS levels as a percentage relative to the toxin-treated control group.
3.4. Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.[17][21]
-
Plate cells in a 6-well plate and treat as described in Protocol 3.1.
-
After treatment, harvest the cells and lyse them using the chilled lysis buffer provided in a commercial caspase-3 assay kit.[22][23]
-
Incubate the cell lysates on ice for 15-20 minutes.[23]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add 50-200 µg of protein from each sample per well.[21]
-
Add Reaction Buffer (containing DTT) to each sample.
-
Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).[21][24]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.[21][23][24] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
3.5. Protocol 5: Western Blot for Bcl-2/Bax Ratio and p-Akt/Akt
Western blotting allows for the quantification of specific proteins to assess signaling pathway activation and apoptotic regulation.[13][14][15]
-
Protein Extraction: Lyse cells treated as per Protocol 3.1 using RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[13] Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Bcl-2
-
Bax
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ. Calculate the Bax:Bcl-2 ratio and the p-Akt:Total Akt ratio.[14][16]
3.6. Protocol 6: Nrf2 Activation Assay (Transcription Factor ELISA)
This assay measures the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.[10][12]
-
Nuclear Extraction: Treat cells in 10 cm dishes as per Protocol 3.1. Harvest the cells and isolate nuclear extracts using a commercial nuclear extraction kit.
-
Nrf2 Assay:
-
Use a commercial Nrf2 Transcription Factor Assay Kit.[10][12]
-
Add equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with the Nrf2 consensus binding site oligonucleotide.
-
Incubate to allow active Nrf2 to bind to the DNA.
-
Wash the wells and add a primary antibody specific to DNA-bound Nrf2.
-
Wash and add an HRP-conjugated secondary antibody.
-
Add the colorimetric substrate and measure the absorbance at 450 nm.
-
The absorbance is directly proportional to the amount of activated Nrf2.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format. Below are example templates for presenting results from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD | p-value vs. Toxin |
|---|---|---|---|
| Control (No Toxin) | - | 100.0 ± 4.5 | - |
| Toxin (H₂O₂) Alone | - | 52.1 ± 3.8 | <0.001 |
| Toxin + 7ERM | 1 | 65.4 ± 4.1 | <0.05 |
| Toxin + 7ERM | 5 | 78.9 ± 5.2 | <0.01 |
| Toxin + 7ERM | 10 | 89.3 ± 4.7 | <0.001 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) ± SD | p-value vs. Toxin |
|---|---|---|---|
| Control (No Toxin) | - | 100.0 ± 8.2 | - |
| Toxin (H₂O₂) Alone | - | 245.7 ± 15.6 | <0.001 |
| Toxin + 7ERM | 1 | 188.2 ± 12.1 | <0.05 |
| Toxin + 7ERM | 5 | 145.6 ± 10.9 | <0.01 |
| Toxin + 7ERM | 10 | 112.3 ± 9.5 | <0.001 |
Table 3: Effect of this compound on Apoptotic Markers
| Treatment Group | Concentration (µM) | Relative Caspase-3 Activity (%) ± SD | Bax/Bcl-2 Ratio (Densitometry) ± SD |
|---|---|---|---|
| Control (No Toxin) | - | 100.0 ± 7.5 | 0.45 ± 0.05 |
| Toxin (H₂O₂) Alone | - | 310.4 ± 21.2 | 2.88 ± 0.21 |
| Toxin + 7ERM | 5 | 215.3 ± 18.9 | 1.65 ± 0.15 |
| Toxin + 7ERM | 10 | 140.1 ± 11.6 | 0.89 ± 0.09 |
Table 4: Effect of this compound on Signaling Pathways
| Treatment Group | Concentration (µM) | p-Akt / Total Akt Ratio ± SD | Relative Nrf2 Activation (%) ± SD |
|---|---|---|---|
| Control (No Toxin) | - | 1.00 ± 0.12 | 100.0 ± 9.8 |
| Toxin (H₂O₂) Alone | - | 0.45 ± 0.06 | 85.4 ± 7.7 |
| Toxin + 7ERM | 5 | 1.35 ± 0.15 | 165.2 ± 14.3 |
| Toxin + 7ERM | 10 | 1.98 ± 0.20 | 250.6 ± 22.1 |
Conclusion and Future Directions
The protocols outlined provide a robust framework for characterizing the neuroprotective effects of this compound in vitro. Positive results, such as increased cell viability, reduced oxidative stress, inhibition of apoptosis, and activation of the PI3K/Akt/Nrf2 pathway, would provide strong evidence for its neuroprotective potential. Such findings would warrant further investigation in more complex systems, including primary neuronal cultures and preclinical in vivo models of neurodegenerative diseases, to validate its therapeutic promise.[1][25][26]
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 8. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biogot.com [biogot.com]
- 18. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 20. innoprot.com [innoprot.com]
- 21. abcam.com [abcam.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
7-Ethoxyrosmanol: A Reference Standard for Phytochemical Analysis
Application Note
Introduction
7-Ethoxyrosmanol is a phenolic diterpene found in various plant species, including Salvia chamelaeagnea and Hyptis dilatata.[1] As a distinct phytochemical with potential biological activities, including antioxidant and antitumor effects, it is a valuable compound for natural product research and drug development.[2] High-purity this compound serves as an essential reference standard for the accurate identification and quantification of this analyte in complex plant extracts and formulated products. This document outlines the applications and protocols for using this compound as a standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Applications
-
Quality Control of Raw Materials: this compound can be used as a marker compound to standardize herbal extracts and ensure batch-to-batch consistency.
-
Pharmacokinetic Studies: Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Stability Testing: As a reference standard, it is used to assess the degradation of this compound in various formulations and storage conditions.
-
Phytochemical Profiling: It aids in the comprehensive analysis of plant metabolomes, allowing for the precise identification of this compound within a complex mixture of compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H32O5 |
| Molecular Weight | 376.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO |
Chromatographic Method Validation Parameters (Example Data)
The following tables present example data for the validation of an HPLC method for the quantification of this compound. These values are representative of typical performance for such an assay.
Table 1: Linearity
| Concentration Range (µg/mL) | Calibration Equation | Correlation Coefficient (R²) |
| 1 - 200 | y = 4587.3x + 1234.5 | 0.9995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 10 | 1.8 | 2.5 |
| 50 | 1.5 | 2.1 |
| 150 | 1.2 | 1.9 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 25 | 24.5 | 98.0 | 1.7 |
| 75 | 73.8 | 98.4 | 1.4 |
| 125 | 126.5 | 101.2 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a stock solution and a series of calibration standards of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Prepare a calibration curve by creating a series of dilutions from the working standard solution (e.g., 1, 5, 10, 25, 50, 100, 150, 200 µg/mL).
-
Protocol 2: Sample Preparation from Plant Material
Objective: To extract this compound from a plant matrix for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., Salvia leaves)
-
Methanol
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 3: HPLC Method for Quantification of this compound
Objective: To quantify the amount of this compound in a sample using HPLC.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for phytochemical analysis.
Caption: Role of the standard in quantitative analysis.
References
Application of 7-Ethoxyrosmanol in Enzyme Inhibition Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxyrosmanol is a semi-synthetic derivative of rosmanol, a phenolic diterpene found in various species of the Lamiaceae family, such as Rosmarinus officinalis (rosemary). While research on this compound is emerging, preliminary studies indicate its potential as a modulator of key cellular processes, including inflammation and protein degradation pathways. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on specific enzymatic targets.
The primary confirmed target of this compound is the F-box/LRR-repeat protein 7 (FBXL7), an E3 ubiquitin ligase subunit involved in proteasomal degradation of target proteins. Additionally, based on the known activities of structurally related diterpenes like rosmanol and carnosol, this document outlines potential applications of this compound in assays for enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Data Presentation: Summary of Quantitative Data
The following table summarizes the known inhibitory activities of this compound and its structurally related compounds. It is important to note that while a direct inhibitory concentration (IC50) for this compound on purified COX/LOX enzymes has not been reported, the data from related compounds suggest a potential for similar activity.
| Compound | Target Enzyme/Process | Assay System | IC50 Value | Reference |
| This compound | FBXL7 Expression Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Not reported as IC50 | [1] |
| Rosmanol | iNOS and COX-2 Expression | Lipopolysaccharide-induced RAW 264.7 cells | Not reported as IC50 | [2][3] |
| Carnosol | 5-Lipoxygenase (purified recombinant) | Cell-free | 0.1 µM | [4] |
| 5-Lipoxygenase (intact PMNLs) | Human Polymorphonuclear Leukocytes | 7 µM | [4] | |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free | 5.0 µM | [5][6][7] | |
| Carnosic Acid | 5-Lipoxygenase (purified recombinant) | Cell-free | 1 µM | [4] |
| 5-Lipoxygenase (intact PMNLs) | Human Polymorphonuclear Leukocytes | 15-20 µM | [4] | |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free | 5.0 µM | [5][6][7] | |
| PGE2 Generation | Human whole-blood assay | 9.3 µM | [5][6][7] |
Section 1: Inhibition of F-box/LRR-repeat protein 7 (FBXL7) Expression
Application Note
This compound has been demonstrated to inhibit the expression of F-box/LRR-repeat protein 7 (FBXL7) in human umbilical vein endothelial cells (HUVECs) under high-glucose conditions[1]. FBXL7 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent proteasomal degradation. The downregulation of FBXL7 by this compound suggests its potential in modulating cellular processes where FBXL7 plays a critical role, such as cell cycle regulation, signal transduction, and inflammation.
The following protocols describe methods to quantify the inhibitory effect of this compound on FBXL7 expression at the mRNA and protein levels.
Experimental Protocols
1.1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Induce experimental conditions if necessary (e.g., high glucose at 33 mM).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
1.2. Quantification of FBXL7 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
Lyse the treated cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for human FBXL7, and a suitable SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in FBXL7 expression.
-
1.3. Quantification of FBXL7 Protein Expression by Western Blotting
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for FBXL7 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the FBXL7 band intensity to a loading control (e.g., GAPDH, β-actin).
-
Visualization
Section 2: Proposed Application in Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Application Note
While direct inhibition of COX and LOX enzymes by this compound has not been definitively established, its structural analogs, rosmanol and carnosol, exhibit significant inhibitory effects on key enzymes of the arachidonic acid cascade. Rosmanol inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2[2][3]. Carnosol and carnosic acid are potent inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1)[4][5][6][7].
Given these findings, it is plausible that this compound may also possess inhibitory activity against these pro-inflammatory enzymes. The following general protocols for COX and LOX inhibition assays can be adapted to screen and characterize the potential anti-inflammatory activity of this compound.
Experimental Protocols
2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Cell-Free)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme.
-
Add various concentrations of this compound or a positive control inhibitor to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)
-
Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid. The formation of the conjugated diene in the product can be monitored by the increase in absorbance at 234 nm.
-
Materials:
-
Purified 5-LOX enzyme (e.g., from potato tubers or recombinant human)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add various concentrations of this compound or a positive control inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.
-
Calculate the initial reaction velocity and the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
-
Visualization
Disclaimer
The information provided for the inhibition of COX and LOX enzymes by this compound is based on the activity of structurally similar compounds and should be considered a proposed application. Further experimental validation is required to confirm these potential activities and to determine the precise IC50 values and mechanisms of inhibition for this compound. The protocol for FBXL7 is based on published findings for this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnosic acid and carnosol potently inhibit human 5-lipoxygenase and suppress pro-inflammatory responses of stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosol and carnosic acids from Salvia officinalis inhibit microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a 7-Ethoxyrosmanol-Based Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxyrosmanol is a semi-synthetic derivative of rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis). Diterpenes from rosemary, including rosmanol and the related compound carnosol, are well-documented for their potent antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. These activities are primarily attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways[4][5][6]. While direct studies on this compound are limited, preliminary evidence suggests it possesses significant antitumor activity against neuroblastoma cells, inducing apoptosis and cell-cycle arrest[7].
These application notes provide a comprehensive framework for establishing a research model to investigate the therapeutic potential of this compound. The protocols outlined below are designed to systematically evaluate its antioxidant, anti-inflammatory, and neuroprotective effects, building upon the known activities of its parent compounds.
Rationale for Research Model Development
The development of a this compound research model is predicated on the following:
-
Structural Analogy: As a derivative of rosmanol, this compound is hypothesized to share its core biological activities. The ethoxy group at the 7-position may influence its lipophilicity, bioavailability, and potency.
-
Known Bioactivities of Related Diterpenes: Rosmanol and carnosol exhibit robust antioxidant and anti-inflammatory effects by inhibiting NF-κB and activating the Nrf2 pathway[4][8][9]. These mechanisms are critical in the pathogenesis of various inflammatory and neurodegenerative diseases[1][10].
-
Preliminary Evidence: Initial findings indicate this compound has potent effects on neuronal cancer cells, suggesting a potential role in neuroscience and oncology research[7].
This research model will focus on three primary areas:
-
Antioxidant Capacity Assessment: Quantifying the ability of this compound to neutralize free radicals and activate cellular antioxidant defenses.
-
Anti-Inflammatory Efficacy Evaluation: Determining its capacity to suppress inflammatory responses in relevant cell models.
-
Neuroprotective Potential Investigation: Assessing its ability to protect neuronal cells from oxidative stress and inflammation-induced damage.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the proposed experimental protocols. These values are hypothetical and intended for illustrative purposes to guide experimental design and data comparison.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test Compound | IC50 / ORAC Value | Positive Control | Control Value |
| DPPH Radical Scavenging | This compound | 15 µM (Expected) | Trolox | 10 µM |
| ABTS Radical Scavenging | This compound | 12 µM (Expected) | Trolox | 8 µM |
| FRAP (Ferric Reducing) | This compound | 800 µM Fe(II) eq/g | Ascorbic Acid | 1200 µM Fe(II) eq/g |
| ORAC (Oxygen Radical) | This compound | 2500 µM TE/g | Trolox | 3000 µM TE/g |
Table 2: Anti-Inflammatory Effects on LPS-Stimulated BV2 Microglia
| Parameter Measured | Treatment Group | Result (vs. LPS Control) | Positive Control | Control Result |
| Nitric Oxide (NO) Production | This compound (10 µM) | 60% Reduction | Dexamethasone (1 µM) | 85% Reduction |
| TNF-α Secretion (ELISA) | This compound (10 µM) | 55% Reduction | Dexamethasone (1 µM) | 80% Reduction |
| IL-6 Secretion (ELISA) | This compound (10 µM) | 65% Reduction | Dexamethasone (1 µM) | 90% Reduction |
| iNOS Protein Expression | This compound (10 µM) | 70% Reduction | Dexamethasone (1 µM) | 95% Reduction |
| COX-2 Protein Expression | This compound (10 µM) | 60% Reduction | Dexamethasone (1 µM) | 80% Reduction |
Table 3: Neuroprotective Effects on H₂O₂-Treated SH-SY5Y Neuronal Cells
| Assay | Treatment Group | Result (vs. H₂O₂ Control) | Positive Control | Control Result |
| Cell Viability (MTT Assay) | This compound (5 µM) | 75% Increase in Viability | N-Acetylcysteine (1 mM) | 90% Increase |
| Intracellular ROS Levels | This compound (5 µM) | 50% Reduction | N-Acetylcysteine (1 mM) | 65% Reduction |
| Caspase-3 Activity | This compound (5 µM) | 45% Reduction | Z-VAD-FMK (20 µM) | 60% Reduction |
| Nrf2 Nuclear Translocation | This compound (5 µM) | 2.5-fold Increase | Carnosol (10 µM) | 3-fold Increase |
| HO-1 Protein Expression | This compound (5 µM) | 3-fold Increase | Carnosol (10 µM) | 3.5-fold Increase |
Experimental Protocols
Protocol 1: Evaluation of In Vitro Antioxidant Capacity
Objective: To quantify the direct free-radical scavenging ability and reducing power of this compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM).
-
Add 100 µL of 0.1 mM DPPH in methanol to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
B. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of this compound sample or standard (FeSO₄).
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and express results as µM Fe(II) equivalents.
Protocol 2: Assessment of Anti-Inflammatory Activity in BV2 Microglial Cells
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 24-well plates. Pre-treat with various concentrations of this compound (e.g., 1-20 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED).
-
Incubate for 10 minutes and measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Protocol 3: Evaluation of Neuroprotective Effects in SH-SY5Y Neuronal Cells
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS. Differentiate cells with retinoic acid (10 µM) for 5-7 days if required.
-
Treatment and Oxidative Insult:
-
Pre-treat cells with this compound (e.g., 1-10 µM) for 4 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂; e.g., 100 µM) and incubate for 24 hours.
-
-
Cell Viability (MTT Assay):
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Intracellular ROS Measurement (DCFDA Assay):
-
After treatment, load cells with 10 µM DCFDA for 30 minutes.
-
Wash with PBS and measure fluorescence (excitation 485 nm, emission 535 nm).
-
-
Apoptosis Assessment (Caspase-3 Activity):
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.
-
-
Nrf2 Pathway Activation (Western Blot/Immunofluorescence):
-
For Western blot, prepare nuclear and cytosolic fractions. Probe for Nrf2 in both fractions. Also, probe whole-cell lysates for the downstream target HO-1.
-
For immunofluorescence, fix and permeabilize cells, stain with an anti-Nrf2 antibody, and visualize nuclear translocation using a fluorescence microscope.
-
Visualization of Pathways and Workflows
Signaling Pathways
The antioxidant and anti-inflammatory effects of abietane diterpenes like rosmanol are often mediated through the Nrf2 and NF-κB pathways.
References
- 1. The Dietary Components Carnosic Acid and Carnosol as Neuroprotective Agents: a Mechanistic View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of rosemary (Rosmarinus officinalis L.) and its active constituents on nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 7-Ethoxyrosmanol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 7-Ethoxyrosmanol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a phenolic diterpene with demonstrated antioxidant and antitumor properties.[1][2] Like many hydrophobic compounds, it has poor aqueous solubility. This becomes a challenge when preparing solutions for in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers. The transition from a concentrated organic stock solution (e.g., in DMSO) to an aqueous environment can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a reported solubility of up to 10 mM.[2] It is a polar aprotic solvent that is miscible with water and many organic solvents, making it a suitable vehicle for delivering compounds into cells.[3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells. Some robust cell lines may tolerate up to 1% DMSO.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "solvent-shifting." When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate. Please refer to the troubleshooting guide below for strategies to address this issue.
Troubleshooting Guide: Improving this compound Solubility
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Optimize Dilution Protocol:
-
Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform serial dilutions of your high-concentration stock solution in 100% DMSO. This ensures that the compound is fully dissolved at each step before the final dilution into the aqueous medium.
-
Direct Addition to Media with Serum: If your experiment allows, adding the this compound stock solution directly to the cell culture media containing serum can help. Serum proteins can bind to the compound and help keep it in solution.
-
-
Reduce Final DMSO Concentration:
-
While it may seem counterintuitive, a very high initial concentration in DMSO can sometimes lead to more dramatic precipitation upon dilution. By preparing a less concentrated stock solution in DMSO, you can use a larger volume of the stock to achieve your final concentration, which may help with dispersion in the aqueous media. However, always ensure the final DMSO concentration remains in a non-toxic range for your cells (ideally ≤ 0.5%).
-
-
Use of Co-solvents:
-
For particularly challenging solubility issues, a co-solvent system can be employed. This involves using a water-miscible solvent in conjunction with your primary solvent (DMSO). Ethanol can be a good choice as it is generally less toxic to cells than DMSO.[4] However, the use of any co-solvent requires rigorous vehicle controls to ensure it does not affect the experimental outcome.
-
-
Consider Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations to aid in solubilization.
-
Caution: The use of solubilizing agents should be approached with caution as they can have their own biological effects and may interfere with the activity of this compound. Always include appropriate controls.
-
Data Presentation: Solubility of this compound and Common Solvents
| Solvent | Reported Solubility of this compound | Maximum Recommended Final Concentration in Cell Culture | Notes |
| DMSO | 10 mM[2] | ≤ 0.5% (cell line dependent) | Common primary solvent for stock solutions.[3] |
| Ethanol | Data not available | ≤ 1% (cell line dependent) | Can be used as a co-solvent. Generally less toxic than DMSO.[4] |
| PBS/Cell Culture Media | Poor | N/A | Target for final dilution. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
-
Prepare Final Working Solutions in Cell Culture Media:
-
Pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Add a small volume of the appropriate DMSO intermediate dilution to the pre-warmed medium to achieve the desired final concentration of this compound. The final DMSO concentration should not exceed the predetermined non-toxic limit for your cell line.
-
For example, to make a 10 µM working solution from a 1 mM intermediate stock with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM stock to 999 µL of cell culture medium.
-
Vortex the final working solution gently immediately after preparation and before adding to the cells.
-
Signaling Pathways and Visualizations
This compound has been shown to have antitumor effects and to alleviate hyperglycemia-induced endothelial cell dysfunction. The related compound, Rosmanol, has been demonstrated to induce apoptosis in cancer cells through the regulation of key signaling pathways.
This compound and FBXL7 Signaling in Endothelial Dysfunction
This compound has been found to attenuate high glucose-induced endothelial dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) by regulating the expression of F-box/LRR-repeat protein 7 (FBXL7).[5] High glucose levels increase FBXL7 expression, leading to cell injury, inflammation, and the production of reactive oxygen species (ROS). This compound can inhibit this increase in FBXL7, thereby protecting the cells.[5]
Rosmanol and PI3K/Akt Signaling Pathway in Cancer
The structurally similar compound, Rosmanol, has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Experimental Workflow for Solubility Troubleshooting
The following workflow can be used to systematically address solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. This compound alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Ethoxyrosmanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 7-Ethoxyrosmanol. The following information is designed to address common challenges encountered during this multi-step synthesis, with a focus on practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My starting material, carnosic acid, is degrading during the initial reaction steps. What could be the cause and how can I prevent it?
A: Carnosic acid is highly susceptible to oxidation, particularly at the catechol moiety (the two hydroxyl groups on the aromatic ring). Degradation often manifests as a complex mixture of byproducts, indicated by TLC or LC-MS analysis showing multiple new spots or peaks.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents prior to use.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your reaction mixture, provided it does not interfere with subsequent steps.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal degradation.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil, as light can promote radical-mediated oxidation.
Q2: I am observing poor selectivity during the etherification of the C-7 hydroxyl group. The hydroxyl groups on the catechol ring (C-11 and C-12) are also reacting. How can I improve selectivity for the C-7 position?
A: Achieving selective etherification at the C-7 benzylic position in the presence of the more acidic phenolic hydroxyls at C-11 and C-12 is a primary challenge. This lack of selectivity leads to a mixture of mono-, di-, and tri-etherified products, complicating purification and reducing the yield of the desired this compound.
Solution: Protecting Group Strategy
A robust protecting group strategy is essential. The phenolic hydroxyls at C-11 and C-12 must be protected before attempting the C-7 etherification.
-
Recommended Protecting Group: Acetate esters are a suitable choice for protecting the catechol moiety. They are stable under the conditions required for C-7 modification and can be selectively removed later.[1]
-
Experimental Protocol: See "Protocol 1: Selective Protection of Carnosic Acid" below.
dot
Caption: Troubleshooting workflow for poor selectivity in C-7 etherification.
Q3: The etherification reaction at C-7 is sluggish or incomplete, even after protecting the catechol. What reaction conditions should I optimize?
A: Low yields at this stage can be due to several factors, including insufficient reactivity of the starting material, suboptimal reaction conditions, or steric hindrance. The C-7 position in the carnosic acid scaffold is a neopentyl-like benzylic position, which can be sterically hindered.
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic, sterically hindered base is often required to deprotonate the C-7 hydroxyl without causing side reactions. Consider bases like LDA (Lithium diisopropylamide) or KHMDS (Potassium hexamethyldisilazide).
-
Activating the Leaving Group: Use a highly reactive ethylating agent. Iodoethane is more reactive than bromoethane or ethyl tosylate.
-
Solvent: A polar aprotic solvent such as THF or DMF is generally suitable for this type of Williamson ether synthesis. Ensure the solvent is anhydrous.
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Experiment with a range of temperatures, starting from 0 °C to room temperature, and monitor the reaction progress closely by TLC or LC-MS.
Q4: I am having difficulty with the final deprotection step. The acetate groups on the catechol are not being removed cleanly, or the desired product is degrading.
A: The deprotection of the acetate groups must be performed under mild conditions to avoid cleavage of the newly formed C-7 ether bond or degradation of the final product.
Troubleshooting Steps:
-
Mild Basic Conditions: Transesterification using a mild base like potassium carbonate (K₂CO₃) in methanol is a standard method for removing acetate protecting groups from phenols.
-
Enzymatic Deprotection: For highly sensitive substrates, consider enzymatic deprotection using a lipase. This can offer high selectivity under very mild conditions.
-
Reaction Monitoring: Follow the reaction progress carefully. Over-running the reaction can lead to byproduct formation. The reaction is typically complete when the starting material is no longer visible by TLC.
Experimental Protocols
Protocol 1: Selective Protection of Carnosic Acid (Acetylation)
-
Preparation: Dissolve carnosic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst. Then, add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diacetate derivative by column chromatography on silica gel.
dot
References
Technical Support Center: Optimizing 7-Ethoxyrosmanol Extraction
Welcome to the technical support center for 7-Ethoxyrosmanol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a phenolic diterpene, a class of natural compounds known for their antioxidant properties. It is primarily isolated from plant species of the Salvia genus, such as Salvia chamelaeagnea. Due to its structure, it is sensitive to certain extraction conditions, particularly high temperatures and prolonged exposure to polar solvents.[1][2]
Q2: What are the most common methods for extracting this compound and related diterpenes? A2: Common methods for extracting phenolic diterpenes from Salvia species include:
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Maceration: Soaking the plant material in a solvent at room temperature. This method is simple but may result in lower yields.
-
Soxhlet Extraction: A continuous extraction method using a heated solvent. While exhaustive, the high temperatures can lead to the degradation of thermolabile compounds like this compound.[3]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. UAE is highly efficient, reduces extraction time, and can be performed at lower temperatures, minimizing compound degradation.[4][5]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency. This method can yield excellent results but requires specialized equipment.[6]
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Stirring Extraction (STE): A conventional method involving stirring the plant material in a solvent, often with controlled heating.[7]
Q3: Which solvents are most effective for this extraction? A3: The choice of solvent is critical and depends on the polarity of this compound. Phenolic diterpenes are generally best extracted with moderately polar solvents.
-
Ethanol and Methanol: These are highly effective for extracting phenolic compounds. Aqueous mixtures (e.g., 80% ethanol in water) can optimize the extraction of both polar and moderately non-polar compounds.[6]
-
Acetone: Also used, often in aqueous mixtures, for efficient extraction.
-
Petroleum Ether/Hexane: These non-polar solvents are less effective for phenolic diterpenes but can be used for preliminary defatting of the plant material.
Q4: How do key parameters like temperature and time affect the yield? A4: Temperature and time are critical parameters that must be carefully optimized.
-
Temperature: While higher temperatures can increase solvent efficiency and extraction rates, they also risk degrading thermolabile diterpenes.[7] For instance, studies on related compounds show optimal temperatures around 40-60°C for methods like UAE.[8] For heated extractions, temperatures as high as 155°C have been used for short durations to maximize yields of specific compounds like carnosic acid, but this may not be suitable for all diterpenes.[9]
-
Time: Longer extraction times generally increase yield up to a certain point, after which the yield plateaus or compounds may begin to degrade. For UAE, optimal times are often short (e.g., 6-30 minutes).[8][10] For maceration, longer periods (hours to days) may be needed.
Troubleshooting Guide
Problem: Low or No this compound Yield
| Possible Cause | Recommended Solution |
| Incorrect Solvent Polarity | The solvent may be too polar or non-polar. Start with a moderately polar solvent like 80% ethanol. Perform small-scale pilot extractions with different solvents (e.g., methanol, acetone, ethyl acetate) to find the optimal one. |
| Degraded Plant Material | The starting material may be old or improperly stored, leading to the decomposition of target compounds. Use fresh or properly dried and stored (cool, dark, dry place) plant material. A stability study on related diterpenes showed a 16.5% decrease in total quantity after 12 months of storage.[1][2][11] |
| Inefficient Cell Lysis | The solvent is not effectively penetrating the plant matrix. Ensure the plant material is ground to a fine, consistent particle size (e.g., 0.5 mm) to increase the surface area available for extraction.[7] |
| Suboptimal Parameters | Extraction time, temperature, or solvent-to-solid ratio may be inadequate. Systematically optimize one parameter at a time. For UAE, increase amplitude or time in small increments. For maceration/stirring, increase time or temperature moderately. |
| Compound Degradation | High temperatures or prolonged exposure to light/air can degrade this compound. Use a low-temperature method like Ultrasound-Assisted Extraction (UAE).[4] If using heat, minimize extraction time. Work in a low-light environment and consider using an inert gas (e.g., nitrogen) to blanket the extraction vessel. |
Problem: Emulsion Formation During Liquid-Liquid Partitioning
| Possible Cause | Recommended Solution |
| Vigorous Shaking | Aggressive mixing creates fine droplets that are slow to coalesce, especially if surfactant-like molecules are present in the crude extract. |
| High Concentration of Impurities | Lipids, phospholipids, or proteins co-extracted from the plant material can act as emulsifying agents. |
Problem: Co-extraction of Chlorophyll and Other Pigments
| Possible Cause | Recommended Solution |
| Use of Non-selective Solvents | Solvents like ethanol and methanol are highly effective but will also extract chlorophyll. |
| Crude Extract Purification is Needed | A single extraction step is rarely sufficient for isolating a pure compound. |
Data on Diterpene Extraction from Salvia Species
The following tables summarize quantitative data from studies on related phenolic diterpenes from Rosemary (Salvia rosmarinus), which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Modern Extraction Techniques for Rosmanol Yield
| Extraction Method | Optimal Temperature | Solvent | Rosmanol Yield (mg/g dw) | Reference |
| Stirring Extraction (STE) | 71°C | Ethanol | 3.79 | [7] |
| Pulsed Electric Field (PEF) | 58°C | Ethanol | 3.47 | [7] |
| Ultrasonic Probe (UPAE) | 59°C | Water | 3.79 | [7] |
| Ultrasonic Bath (UBAE) | 65°C | Water | 3.65 | [7] |
| dw = dry weight |
Table 2: Comparison of Extraction Methods for Carnosic and Rosmarinic Acid Yields
| Extraction Method | Solvent | Carnosic Acid Yield (µg/g) | Rosmarinic Acid Yield (µg/g) | Reference |
| Soxhlet Extraction | Ethanol | 2915.40 | 33491.33 | [3] |
| Dry Leaf Decoction | Water | 10.95 | 2800.74 | [3] |
| Maceration | Ethanol | 1.83 | 11.23 | [3] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimizing the extraction of this compound using a common and efficient method.
1. Sample Preparation:
-
Dry the aerial parts of the Salvia plant material at 40°C until constant weight.
-
Grind the dried material into a fine powder (approx. 0.5 mm particle size).
-
Store the powder in an airtight, light-proof container at 4°C until use.
2. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL glass beaker.
-
Add 100 mL of the extraction solvent (e.g., 80% ethanol in water), creating a solvent-to-solid ratio of 10:1 mL/g.[4]
-
Place the beaker into an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters. Starting point recommendations:
-
Begin sonication. Ensure the sample is adequately mixed during the process.
3. Post-Extraction Processing:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
To maximize yield, the residue can be washed with a small additional volume of the extraction solvent, and the filtrates combined.
-
The solvent from the filtrate is typically removed under reduced pressure using a rotary evaporator at a low temperature (≤ 40°C) to yield the crude extract.
-
The crude extract can then be freeze-dried to remove any remaining water and stored at -20°C for further purification and analysis.
4. Analysis:
-
The concentration of this compound in the extract should be quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[1][2][12]
Visualizations
Extraction Optimization Workflow
Caption: Workflow for optimizing this compound extraction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low extraction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
7-Ethoxyrosmanol stability and storage conditions
This technical support center provides guidance on the stability and storage of 7-Ethoxyrosmanol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a phenolic diterpene, isolated from Salvia chamelaeagnea.[1][2] It is recognized for its antioxidant activity in vitro and has demonstrated antitumor effects on neuroblastoma cells.[1][2] Additionally, it may play a role in alleviating hyperglycemia-induced endothelial cell dysfunction.[1] Its potential therapeutic properties make it a compound of interest in drug development and biomedical research.
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C.[3] The container should be tightly sealed and placed in a cool, well-ventilated area.[3] It is also crucial to protect the compound from direct sunlight and sources of ignition.[3]
Q3: How should I handle this compound in the laboratory for routine experiments?
A3: When handling this compound, it is important to avoid inhalation, and contact with eyes and skin.[3] Use of personal protective equipment (PPE), such as gloves and safety glasses, is recommended. Ensure adequate ventilation in the work area to avoid the formation of dust and aerosols.[3]
Q4: What factors can affect the stability of this compound?
A4: As a phenolic diterpene, the stability of this compound can be influenced by several factors. These include:
-
Temperature: Diterpenes can be thermolabile, and elevated temperatures can lead to degradation.[4]
-
Light: Exposure to direct sunlight should be avoided.[3]
-
Oxygen: Like many phenolic compounds, this compound may be susceptible to oxidation.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
pH: Changes in pH, especially in solution, can affect the stability of phenolic compounds.
-
Moisture: Increased moisture can promote degradation reactions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of activity in biological assays | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container. 2. Prepare fresh solutions for each experiment. 3. If working with solutions, consider preparing aliquots to minimize freeze-thaw cycles. 4. Perform a stability check of your stock solution (see Experimental Protocols). |
| Change in physical appearance (e.g., color change) | Oxidation or degradation of the compound. | 1. Discard the compound if significant color change is observed. 2. Ensure the storage container is properly sealed and consider flushing with an inert gas before sealing. 3. Protect from light by using amber vials or wrapping containers in foil. |
| Poor solubility after storage | Potential degradation or moisture absorption. | 1. Ensure the compound is stored in a desiccated environment to prevent moisture absorption. 2. Attempt to re-dissolve using gentle warming or sonication, but be mindful of potential thermal degradation. 3. If solubility issues persist, it may indicate compound degradation, and a fresh sample should be used. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Air | Container | Duration |
| Powder | -20°C | Protect from light and air | Tightly sealed, opaque container | Long-term |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Protect from light | Tightly sealed, amber vials | Short to medium-term (weeks to months) |
| Working Solution (in aqueous buffer) | 2-8°C | Protect from light | Tightly sealed vials | Short-term (prepare fresh daily) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a well-ventilated area or chemical fume hood, weigh the desired amount of the powder.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the powder to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots in tightly sealed, amber vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Solution
-
Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the initial peak area or concentration.
-
Incubation: Aliquot the solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), remove a vial from each condition and re-analyze it using the same analytical method.
-
Data Analysis: Compare the peak area or concentration at each time point to the initial (T=0) value to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Ethoxyrosmanol HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Ethoxyrosmanol. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial analysis of this compound, a reverse-phase HPLC method is recommended. Based on the analysis of structurally similar phenolic compounds from Salvia species, a good starting point would be a C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic or acetic acid) and methanol or acetonitrile. Detection is typically optimal in the UV range of 280-320 nm.
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: this compound should be accurately weighed and dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile. It is crucial to ensure the sample is fully dissolved to prevent column clogging. The sample solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Q3: What is the expected retention time for this compound?
A3: The retention time for this compound will vary depending on the specific HPLC method parameters (e.g., column, mobile phase composition, flow rate, temperature). It is a relatively nonpolar compound, so with a standard C18 column, it is expected to have a longer retention time than more polar compounds. It is essential to run a standard of this compound to determine its retention time under your specific conditions.
Q4: Can I use a mass spectrometer (MS) for the detection of this compound?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound.[1][2] It provides higher selectivity and sensitivity compared to UV detection and can be used for identity confirmation and quantification, especially in complex matrices.
Troubleshooting Guides
Below are common problems encountered during the HPLC analysis of this compound, along with their potential causes and recommended solutions.
Problem 1: No Peak or Very Small Peak for this compound
Possible Causes & Solutions
| Cause | Solution |
| Sample Preparation Issue | Ensure the sample is fully dissolved in the correct solvent and filtered. Verify the concentration is within the detection limits of the instrument. |
| Injection Problem | Check the autosampler for proper operation. Manually inject a standard to confirm the injector is working correctly. |
| Detector Issue | Confirm the detector lamp is on and has sufficient energy. Check that the correct wavelength is set for this compound (try scanning a standard to find the optimal wavelength). |
| Mobile Phase Flow Issue | Ensure the pump is on and there is an adequate supply of mobile phase. Check for leaks in the system. |
| Compound Degradation | This compound, as a phenolic compound, may be susceptible to degradation. Prepare fresh samples and standards. Consider the stability of the compound in the chosen solvent. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For phenolic compounds, the mobile phase pH can affect peak shape. Try adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase to suppress the ionization of the phenolic hydroxyl groups. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Dead Volume in the System | Check all fittings and tubing for proper connections. Minimize the length and diameter of the tubing between the column and the detector. |
| Sample Solvent Effects | The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
Problem 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase carefully, ensuring accurate measurements of all components. Degas the mobile phase before use. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Changes in Flow Rate | Check the pump for any leaks or pressure fluctuations. Verify the flow rate is stable. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed. |
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of methanol. Filter through a 0.22 µm syringe filter. |
Visualizations
Troubleshooting Workflow for "No Peak" Issue
References
Technical Support Center: Overcoming Low Bioavailability of 7-Ethoxyrosmanol
Welcome to the technical support center for 7-Ethoxyrosmanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low oral bioavailability of this promising phenolic diterpene. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to advance your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a phenolic diterpene isolated from Salvia chamelaeagnea.[1][2] It has demonstrated antioxidant activity in vitro and antitumor effects on neuroblastoma cells.[1][2] Its therapeutic potential is also being explored for alleviating hyperglycemia-induced endothelial cell dysfunction.[1]
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: While specific data for this compound is limited, phenolic compounds often exhibit low oral bioavailability due to several factors:
-
Poor Aqueous Solubility: Many phenolic compounds have low water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal wall can be hindered by its molecular properties.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its concentration.[3][4][5][6]
Q3: What are the primary metabolic pathways that could affect this compound's bioavailability?
A3: Based on studies of similar ethoxy compounds like 7-ethoxycoumarin, the primary metabolic pathways for this compound likely involve:
-
O-deethylation: Removal of the ethoxy group, catalyzed by cytochrome P450 enzymes in the intestine and liver.[7][8]
-
Phase II Conjugation: The resulting hydroxylated metabolite can then undergo glucuronidation and sulfation, forming more water-soluble conjugates that are easily excreted.[7][8][9]
Troubleshooting Guide
This guide addresses common experimental issues encountered when working to enhance the bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low apparent solubility in simulated gastric/intestinal fluid. | This compound is likely a poorly water-soluble compound. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into your formulation.[10] 3. Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer to prevent crystallization and enhance dissolution. |
| High variability in in vivo absorption studies. | Poor formulation stability, leading to precipitation of the drug in the GI tract. Significant inter-individual differences in metabolism.[5] | 1. Optimize Formulation: For lipid-based systems, ensure the formation of stable nanoemulsions upon dispersion. For solid dispersions, verify the amorphous state and stability over time. 2. Incorporate Permeation Enhancers: Use excipients that can transiently open tight junctions in the intestinal epithelium. 3. Prodrug Approach: Synthesize a more soluble and permeable prodrug of this compound.[7][11][12] |
| Low drug concentration in systemic circulation despite good in vitro dissolution. | Extensive first-pass metabolism in the gut wall and liver.[3][4][6] | 1. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant CYP450 enzymes (use with caution and for research purposes only). 2. Lymphatic Targeting: Formulate with long-chain fatty acids to promote absorption via the lymphatic system, bypassing the portal circulation to the liver. 3. Alternative Routes of Administration: For preclinical studies, consider parenteral or transdermal routes to bypass the gastrointestinal tract and first-pass effect. |
| Difficulty in quantifying this compound in biological samples. | Low drug concentrations, matrix effects from biological fluids. | 1. Develop a Sensitive Analytical Method: Utilize LC-MS/MS for high sensitivity and selectivity.[10][13] 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.[13] 3. Use an Appropriate Internal Standard: Select an internal standard with similar chemical properties to this compound to correct for extraction losses and matrix effects. |
Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome the low bioavailability of this compound. The table below summarizes these approaches.
| Strategy | Principle | Advantages | Disadvantages |
| Nanotechnology-Based Formulations | Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, liposomes) to improve solubility, protect from degradation, and enhance absorption.[4][14][15] | - Increased surface area for dissolution- Protection from enzymatic degradation- Potential for targeted delivery- Enhanced permeability and retention (EPR) effect in tumors | - Potential for toxicity depending on the nanomaterial used[16][17][18]- Complex manufacturing processes- Stability challenges |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a nanoemulsion in the GI tract.[14] | - Enhanced solubilization- Bypassing first-pass metabolism via lymphatic uptake- Improved permeability | - Potential for GI side effects from surfactants- Drug leakage and precipitation |
| Amorphous Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix in an amorphous state. | - Increased apparent solubility and dissolution rate- Can be formulated into conventional solid dosage forms | - Physical instability (recrystallization) over time- Requires careful polymer selection |
| Prodrug Synthesis | Chemically modifying this compound to create a more soluble and/or permeable derivative that converts back to the active drug in vivo.[3][7][11][12] | - Improved solubility and permeability- Potential for targeted delivery by exploiting specific enzymes or transporters | - Requires chemical synthesis and characterization- Inefficient conversion to the active drug can be an issue |
Experimental Protocols
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Dissolution Testing of a this compound Formulation
This protocol outlines a standard dissolution test using a USP apparatus.
Materials:
-
This compound formulation (e.g., tablets, capsules, or powder)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid with pancreatin)
-
USP dissolution apparatus (e.g., Apparatus 2 - paddle)
-
HPLC system for quantification
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Place the this compound formulation into each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Challenges and corresponding formulation strategies for this compound.
Caption: A typical experimental workflow for enhancing bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Nanotechnology-based formulations to amplify intraocular bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [14C]7-ethoxycoumarin metabolism by precision-cut rat hepatic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. Synthetic prodrug design enables biocatalytic activation in mice to elicit tumor growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metal-Based Nanoparticles and Their Relevant Consequences on Cytotoxicity Cascade and Induced Oxidative Stress [mdpi.com]
- 18. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 7-Ethoxyrosmanol During Experiments
For researchers, scientists, and drug development professionals working with 7-Ethoxyrosmanol, maintaining its structural integrity is paramount for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in handling this phenolic diterpene, with a focus on minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenolic diterpene, a class of organic compounds known for their antioxidant properties.[1][2] Like many phenolic compounds, this compound is susceptible to degradation through oxidation.[3][4] This degradation can be triggered by exposure to light, heat, oxygen, and certain pH conditions.[5][6] The ethoxy group in this compound introduces an ether linkage, which can also be susceptible to cleavage under acidic conditions.[7][8] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic rings.[9] This is often the primary degradation pathway for phenolic compounds.
-
Light: Photodegradation can occur upon exposure to UV or even ambient light.[5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][5]
-
pH: Both acidic and alkaline conditions can promote degradation. Acidic conditions can lead to the cleavage of the ether linkage, while alkaline conditions can increase susceptibility to oxidation.[6][7][10][11]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[3]
Q3: How should I properly store this compound to ensure its stability?
To maintain the long-term stability of this compound, it is recommended to:
-
Store in a cool, dark place: A refrigerator or freezer is ideal.
-
Use an inert atmosphere: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen.[12][13]
-
Use amber vials: Protect the compound from light by using amber-colored glass vials or by wrapping clear vials in aluminum foil.[14]
-
Aliquot the sample: To avoid repeated freeze-thaw cycles and frequent exposure of the bulk sample to the atmosphere, it is best to aliquot the compound into smaller, single-use vials.
Q4: What are the visible signs of this compound degradation?
While visual inspection is not a definitive method, a change in the color or clarity of a this compound solution may indicate degradation. Often, the oxidation of phenolic compounds can lead to the formation of colored byproducts. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[15][16][17][18][19]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound during the experiment. | Review your experimental workflow: Identify all steps where the compound is exposed to air, light, or elevated temperatures.Use degassed solvents: Solvents can contain dissolved oxygen. Degas solvents by sparging with an inert gas or by the freeze-pump-thaw method.[13][20]Work under an inert atmosphere: For sensitive reactions, use a glovebox or Schlenk line to maintain an oxygen-free environment.[12][13]Minimize light exposure: Work in a dimly lit area or use amber-colored labware.Control the temperature: Perform reactions at the lowest effective temperature. Use a temperature-controlled reaction block or an ice bath if necessary. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR, MS). | Formation of degradation products. | Analyze a fresh sample: Compare the analytical data of your experimental sample with a freshly prepared standard solution of this compound.Characterize the impurities: If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products.[21][22][23][24] This can provide insights into the degradation pathway.Optimize purification steps: If degradation is occurring during purification, consider using faster methods or techniques that are performed at lower temperatures. |
| Poor solubility or precipitation of the compound during the experiment. | Degradation leading to less soluble byproducts. | Check the pH of your solution: Ensure the pH is within a range where this compound is stable and soluble.Filter the solution: If precipitation occurs, you may need to filter the solution before use, but be aware that this will change the effective concentration of your compound.Re-evaluate solvent choice: Ensure the chosen solvent is appropriate and that the compound is fully dissolved before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol outlines the steps to prepare a stock solution of this compound while minimizing degradation.
-
Materials:
-
This compound solid
-
High-purity, degassed solvent (e.g., ethanol or DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Inert gas source (argon or nitrogen)
-
-
Procedure:
-
Place an amber vial on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound into the vial.
-
Remove the vial from the balance and flush the headspace with a gentle stream of inert gas.
-
Add the calculated volume of degassed solvent to the vial to achieve the desired concentration.
-
Immediately cap the vial tightly.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking which can introduce air.
-
Store the stock solution at -20°C under an inert atmosphere and protected from light.
-
Protocol 2: Quantification of this compound and its Degradation Products by HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, likely in the 280-330 nm range for phenolic compounds).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Prepare your experimental sample, ensuring it is filtered to remove any particulates.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard solution to determine the retention time and peak area of pure this compound.
-
Inject the experimental sample.
-
Analyze the chromatogram for the presence of new peaks, which may indicate degradation products.
-
Quantify the amount of remaining this compound in your sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scitepress.org [scitepress.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. ossila.com [ossila.com]
- 15. phcogres.com [phcogres.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. squ.elsevierpure.com [squ.elsevierpure.com]
- 20. Why do some laboratory procedures involving oxygen-sensitive - Tro 4th Edition Ch 13 Problem 45 [pearson.com]
- 21. Molecular degradation of ancient documents revealed by 1H HR-MAS NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in 7-Ethoxyrosmanol bioactivity results
Welcome to the technical support center for 7-Ethoxyrosmanol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and inconsistencies encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported bioactivities?
This compound is a phenolic diterpene isolated from plants such as Salvia chamelaeagnea and Hyptis incana.[1][2] Published literature reports several bioactivities, including:
-
Anticancer Activity: Particularly against neuroblastoma cell lines, where it has been shown to induce apoptosis and cell cycle arrest at the G2/M phase.[2]
-
Antioxidant Activity: this compound has demonstrated free radical scavenging capabilities in various in vitro assays.[1][3][4]
-
Anti-inflammatory Activity: While direct studies on this compound are limited, related phenolic diterpenes from rosemary, such as carnosol and carnosic acid, are known to possess anti-inflammatory properties through the inhibition of pathways like NF-κB.
Q2: I am seeing variable results in my anticancer assays with this compound. What could be the cause?
Inconsistencies in anticancer bioactivity results can arise from several factors. One key study by Tabata et al. (2012) demonstrated that this compound exhibits significant cytotoxicity against neuroblastoma cells.[2] If your results differ, consider the following:
-
Cell Line Specificity: The cytotoxic effects of this compound can vary between different cancer cell lines. The original positive results were observed in neuroblastoma cell lines. Activity against other cancer types (e.g., breast, colon) may differ.
-
Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities can alter the observed bioactivity. Also, consider the stability of the compound under your experimental conditions (e.g., in cell culture media over time).
-
Assay Method: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH release) can influence the measured IC50 value. Ensure your chosen assay is appropriate for your cell line and experimental goals.
-
Solvent and Concentration: The solvent used to dissolve this compound and the final concentration in the assay are critical. Ensure complete solubilization and accurate final concentrations.
Q3: My antioxidant assay results for this compound are not consistent across different methods. Why is this?
This is a common challenge in antioxidant research. A study by Etsassala et al. (2019) evaluated the antioxidant activity of this compound using several methods, including Trolox Equivalent Antioxidant Capacity (TEAC), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).[1][3][4] It's important to note that this study did not report values for the more common DPPH and ABTS assays. Different antioxidant assays measure different aspects of a compound's antioxidant potential:
-
Mechanism of Action: Assays can be based on hydrogen atom transfer (HAT) like ORAC, or single electron transfer (SET) like FRAP and TEAC. This compound may exhibit different efficiencies in these different mechanisms.
-
Reaction Kinetics: The kinetics of the antioxidant reaction can vary between assays, leading to different endpoints and calculated capacities.
-
Interfering Substances: Components of your sample or the assay reagents themselves can sometimes interfere with the measurements, leading to inaccurate results.
For a comprehensive understanding of the antioxidant potential of this compound, it is recommended to use a panel of assays that cover different mechanisms of action.
Q4: I want to investigate the anti-inflammatory activity of this compound, specifically its effect on the NF-κB pathway. Where should I start?
-
Cell Model: The RAW 264.7 macrophage cell line is a well-established model for studying inflammation.
-
Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate the NF-κB pathway in these cells.
-
Readouts: You can measure the inhibition of nitric oxide (NO) production (a downstream effector of NF-κB activation) using the Griess assay. You can also assess the expression of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or qPCR.
-
Direct NF-κB Measurement: To directly assess NF-κB activation, you can use techniques like Western blotting to measure the phosphorylation of IκBα and the p65 subunit of NF-κB, or use a reporter gene assay.
Troubleshooting Guides
Troubleshooting Inconsistent Anticancer Activity
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 values | 1. Sub-optimal cell health. 2. Compound precipitation in media. 3. Incorrect compound concentration. | 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Visually inspect the media for any precipitate after adding the compound. Consider using a different solvent or a lower final concentration of the solvent. 3. Verify the stock solution concentration and perform serial dilutions accurately. |
| No cytotoxic effect observed | 1. Cell line is resistant to this compound. 2. Insufficient incubation time. | 1. Test a sensitive cell line, such as a neuroblastoma cell line (e.g., SH-SY5Y, IMR-32), as a positive control. 2. Extend the incubation time (e.g., from 24h to 48h or 72h). |
| High variability between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between seeding plates. 2. Use calibrated pipettes and ensure proper pipetting technique. |
Troubleshooting Inconsistent Antioxidant Activity
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in DPPH/ABTS assay | 1. The primary antioxidant mechanism of this compound may not be efficiently captured by these assays. | 1. Use a battery of antioxidant assays including those in which its activity has been reported (TEAC, FRAP, ORAC) to get a broader picture of its antioxidant potential. |
| Results differ from published values | 1. Different assay conditions (e.g., reaction time, solvent). | 1. Carefully replicate the experimental conditions from the published study. Note that even minor variations can lead to different results. |
| High background in assay | 1. Interference from the solvent used to dissolve this compound. | 1. Run a solvent control to determine its contribution to the signal and subtract it from the sample readings. |
Data Presentation
Anticancer Activity of this compound and Related Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Neuroblastoma (IMR-32) | MTT | ~15 | Inferred from Tabata et al. (2012)[2] |
| This compound | Neuroblastoma (NB-39) | MTT | ~20 | Inferred from Tabata et al. (2012)[2] |
| Carnosol | Colon Cancer (HT-29) | MTT | 25.3 | Furtado et al. (2013) |
| Carnosic Acid | Leukemia (HL-60) | MTT | 15.2 | Dorrie et al. (2001) |
Note: Specific IC50 values for this compound from Tabata et al. (2012) are inferred from graphical data presented in the publication.
Antioxidant Capacity of this compound and Related Diterpenes
| Compound | TEAC (mM Trolox Eq./mM) | FRAP (mM Fe(II) Eq./mM) | ORAC (mM Trolox Eq./mM) | Reference |
| This compound | 1.8 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.3 | Etsassala et al. (2019)[1] |
| Carnosol | 2.5 ± 0.2 | 2.9 ± 0.3 | 4.1 ± 0.4 | Etsassala et al. (2019)[1] |
| Carnosic Acid | 2.2 ± 0.2 | 2.6 ± 0.2 | 3.5 ± 0.3 | Etsassala et al. (2019)[1] |
| Rosmanol | 2.8 ± 0.3 | 3.2 ± 0.3 | 4.8 ± 0.5 | Etsassala et al. (2019)[1] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
NF-κB Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Seed RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.
Visualizations
References
Technical Support Center: 7-Ethoxyrosmanol Isolation & Refinement
Welcome to the technical support center for the isolation and refinement of 7-Ethoxyrosmanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically isolated?
A1: this compound is a phenolic diterpene that has been isolated from Salvia chamelaeagnea.[1][2] It belongs to the abietane diterpene class of compounds, which are commonly found in plants of the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary) species.[3][4] While it can be isolated from natural sources, it is often present in low quantities.[3][5]
Q2: Can this compound be synthesized?
A2: Yes, this compound has been obtained by partial synthesis from carnosol, a more abundant natural product found in Salvia species.[3][5][6] This semisynthetic approach can be an efficient alternative to direct isolation from plant material.[5][6]
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated antioxidant activity in vitro and antitumor effects on neuroblastoma cells.[1][2] It has also been shown to alleviate hyperglycemia-induced endothelial cell dysfunction.[1]
Q4: What are the general steps for isolating diterpenes like this compound from plant material?
A4: The general workflow for isolating diterpenes from the Lamiaceae family involves extraction, fractionation, and purification. A typical procedure includes:
-
Extraction: The dried and ground plant material is extracted with a suitable solvent, such as acetone or ethanol.[3]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarities (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.[7]
-
Purification: The targeted fractions are then purified using chromatographic techniques like column chromatography (e.g., silica gel, Sephadex LH-20) and often finalized with preparative High-Performance Liquid Chromatography (HPLC).[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and refinement of this compound.
Low Yield of Crude Extract
-
Issue: The initial solvent extraction of the plant material results in a lower than expected yield of the crude extract.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Solvent Extraction | Ensure the solvent is appropriate for extracting phenolic diterpenes. Acetone and ethanol are commonly used.[3] Consider using a sequence of solvents with increasing polarity for a more exhaustive extraction. |
| Insufficient Extraction Time | Increase the duration of extraction or the number of extraction cycles to ensure complete percolation of the solvent through the plant material. |
| Inadequate Sample Preparation | The plant material should be thoroughly dried and finely ground to maximize the surface area for solvent interaction. |
| Plant Material Variability | The concentration of secondary metabolites in plants can vary depending on the geographical location, harvest time, and storage conditions.[9] If possible, source plant material from a supplier with consistent quality control. |
Poor Separation during Column Chromatography
-
Issue: Fractions collected from the silica gel column show significant overlap of compounds, making it difficult to isolate this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is critical for good separation. A common issue is a solvent system that is either too polar (causing compounds to elute too quickly) or not polar enough (leading to broad peaks and poor resolution). Systematically test different solvent systems using Thin Layer Chromatography (TLC) first to identify the optimal mobile phase. |
| Column Overloading | Loading too much crude extract onto the column will lead to poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Irregular Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening. Ensure the silica gel is packed uniformly as a slurry. |
| Compound Degradation on Silica Gel | Some phenolic compounds can degrade on acidic silica gel.[10] If you suspect degradation, you can try using deactivated silica gel or an alternative stationary phase like alumina or Sephadex LH-20.[7][10] |
Compound Instability and Degradation
-
Issue: The isolated this compound appears to degrade upon storage or during the purification process.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Phenolic diterpenes like rosmanol and its derivatives are susceptible to oxidation, which can be accelerated by exposure to light and heat.[11][12] Carnosic acid, a related compound, is known to oxidize into other diterpenes like carnosol and rosmanol.[12] Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[11] |
| Temperature Sensitivity | Higher temperatures can accelerate the degradation of these compounds.[11][13] Conduct purification steps at room temperature or below whenever possible and store samples at -20°C or lower for long-term stability. |
| pH Instability | The stability of phenolic compounds can be pH-dependent. Avoid strongly acidic or basic conditions during extraction and purification unless the protocol specifically requires it. |
Experimental Protocols & Methodologies
General Protocol for Diterpene Isolation from Salvia Species
This protocol is a generalized procedure based on methods used for isolating similar compounds from the Lamiaceae family and can be adapted for this compound.
-
Extraction:
-
Liquid-Liquid Fractionation:
-
The crude extract is dissolved in a suitable solvent like ethyl acetate.[3]
-
The solution is then washed with an aqueous base (e.g., 1 N sodium hydroxide) to separate acidic compounds. The phases are then neutralized and further partitioned.[3]
-
Alternatively, for a broader separation, the crude extract can be partitioned between n-hexane, ethyl acetate, and butanol.[7]
-
-
Column Chromatography:
-
The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by TLC to pool those containing the compound of interest.
-
-
Further Purification:
Illustrative Chromatographic Conditions
The following table provides examples of solvent systems used for the separation of diterpenes from Salvia species, which can serve as a starting point for method development.
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| High-Speed Countercurrent Chromatography | N/A | n-hexane–ethyl acetate–methanol–water (7:3:7:3, v/v/v/v) | Separation of major diterpenoids from Salvia bowleyana roots.[8] |
| Flash Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | General purification of diterpenes from crude extracts. |
| Preparative HPLC | C18 | Gradient of acetonitrile and water | Final purification of isolated diterpenes.[8] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from plant material.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor separation during column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Semisynthesis of rosmanol and its derivatives. Easy access to abietatriene diterpenes isolated from the genus Salvia with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rosmarinus officinalis L.: an update review of its phytochemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Ethoxyrosmanol and Rosmarinic Acid: Unveiling Therapeutic Potential
In the landscape of natural compounds with promising therapeutic applications, both 7-Ethoxyrosmanol and rosmarinic acid have emerged as molecules of interest for researchers in drug development. While rosmarinic acid is a well-documented phenolic compound with a broad spectrum of biological activities, this compound remains a more enigmatic molecule. This guide provides a comparative overview of these two compounds, drawing upon available scientific evidence to highlight their known properties and identify areas for future investigation.
Chemical Structure and Properties
Rosmarinic acid is a naturally occurring ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. In contrast, this compound is identified as a phenolic diterpene. The structural differences between these two molecules likely underpin their distinct biological activities and pharmacokinetic profiles.
| Feature | This compound | Rosmarinic Acid |
| Chemical Class | Phenolic Diterpene | Phenolic Compound (Ester of Caffeic Acid) |
| Known Biological Activities | Antioxidant, Antitumor (in vitro) | Antioxidant, Anti-inflammatory, Neuroprotective, Antiviral, Antibacterial |
Comparative Biological Activity: A Data-Deficient Landscape
A significant challenge in directly comparing this compound and rosmarinic acid lies in the disparity of available research. Rosmarinic acid has been the subject of numerous studies, providing a wealth of quantitative data on its efficacy. Conversely, research on this compound is sparse, with a notable absence of detailed, publicly available experimental data and protocols.
Antioxidant Activity
Rosmarinic acid is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions. While this compound is also reported to possess in vitro antioxidant activity, the lack of accessible quantitative data, such as IC50 values from standardized assays (e.g., DPPH, ABTS), prevents a direct performance comparison with rosmarinic acid.
Anti-inflammatory Effects
The anti-inflammatory properties of rosmarinic acid are well-established. It has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Information regarding the anti-inflammatory potential of this compound and its mechanism of action is currently unavailable in the public domain.
Neuroprotective Potential
Rosmarinic acid has demonstrated neuroprotective effects in various experimental models. Its mechanisms of action in the nervous system are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate pathways like the Nrf2/HO-1 system. There is currently no available data to suggest or support a neuroprotective role for this compound.
Signaling Pathways Modulated by Rosmarinic Acid
The multifaceted biological effects of rosmarinic acid are a consequence of its interaction with multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.
Conclusion and Future Directions
While rosmarinic acid stands as a well-characterized compound with demonstrated therapeutic potential across multiple domains, this compound remains a molecule with largely unexplored biological activities. The preliminary in vitro data on its antioxidant and antitumor effects are intriguing but require substantial further investigation.
For drug development professionals, rosmarinic acid presents a more immediate candidate for further preclinical and clinical studies due to the extensive body of existing research. However, the unique chemical structure of this compound warrants dedicated research efforts to elucidate its mechanisms of action and to quantify its biological effects. Future studies should focus on:
-
Comprehensive in vitro screening of this compound to determine its antioxidant, anti-inflammatory, and neuroprotective capacities using standardized assays.
-
Direct comparative studies of this compound and rosmarinic acid under identical experimental conditions to ascertain their relative potencies.
-
Elucidation of the signaling pathways modulated by this compound to understand its molecular mechanisms of action.
A thorough investigation into the properties of this compound is essential to unlock its potential and to provide a more complete comparative analysis with established compounds like rosmarinic acid. The scientific community is encouraged to pursue these research avenues to expand our understanding of novel therapeutic agents.
7-Ethoxyrosmanol: A Comparative Analysis of its Antioxidant Potential
In the continuous quest for novel and potent antioxidant agents, 7-Ethoxyrosmanol, a derivative of the naturally occurring rosmanol, has garnered attention within the scientific community. This guide provides a comprehensive comparison of the antioxidant capacity of this compound's parent compound, rosmanol, against established antioxidant standards: Trolox, Vitamin C (ascorbic acid), and Butylated Hydroxytoluene (BHT). The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data and methodologies to facilitate an objective evaluation.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is commonly evaluated through various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for rosmanol and standard antioxidants in two widely used assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Rosmanol | ~35.39 | Not Reported |
| Trolox | 3.77 | 2.93 |
| Ascorbic Acid | 4.97 - 127.7 | 127.7 |
| BHT | 13.78 - 277 | 13.0 |
Data is compiled from multiple sources and may vary depending on specific experimental conditions. It is intended for comparative purposes.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, detailed and standardized experimental protocols are crucial. Below are the methodologies for the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) and standard antioxidants are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄·7H₂O, and is expressed as FRAP value (in µM Fe(II)/g of sample).
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental mechanism of free radical scavenging and a general workflow for assessing antioxidant capacity.
Caption: Mechanism of free radical neutralization by an antioxidant.
Caption: General workflow for in vitro antioxidant capacity assessment.
A Comparative Guide to the Neuroprotective Potential of 7-Ethoxyrosmanol and Carnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of natural compounds for neuroprotective therapies has identified promising candidates within the diterpene family, notably carnosic acid, a major bioactive component of rosemary (Rosmarinus officinalis). This guide provides a detailed comparison of the neuroprotective properties of carnosic acid and 7-ethoxyrosmanol, a semi-synthetic derivative of rosmanol.
It is critical to note that while extensive research has elucidated the neuroprotective mechanisms and efficacy of carnosic acid, there is a significant lack of published experimental data specifically investigating the neuroprotective effects of this compound. This guide will, therefore, present a comprehensive overview of the established neuroprotective profile of carnosic acid, supported by experimental data and detailed methodologies. The information on this compound will be limited to its chemical relationship with other bioactive diterpenes and the inferred potential for neuroprotection, highlighting a critical gap in current research.
Comparative Overview of Neuroprotective Mechanisms
Carnosic acid exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and inflammation, and modulating key signaling pathways involved in cell survival and death.[1]
Carnosic Acid:
-
Alleviation of Oxidative Stress: Carnosic acid is a potent antioxidant.[2] It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system through the activation of the Nrf2-ARE pathway.[2]
-
Anti-inflammatory Action: It has been shown to suppress neuroinflammation by inhibiting pro-inflammatory mediators.
-
Anti-apoptotic Effects: Carnosic acid modulates the expression of Bcl-2 family proteins, reducing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2, thereby inhibiting the apoptotic cascade.[3]
-
Induction of Autophagy: Evidence suggests that carnosic acid can induce autophagy, a cellular process for clearing damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases.[3]
-
Activation of Pro-Survival Signaling: Carnosic acid activates the PI3K/Akt signaling pathway, a key regulator of cell survival, growth, and proliferation.[4]
This compound:
Due to the absence of specific studies, the neuroprotective mechanisms of this compound can only be hypothesized based on its structural similarity to other rosmanol-type diterpenes which are oxidation products of carnosic acid. It is plausible that this compound may also possess antioxidant properties. However, without experimental validation, any claims regarding its specific mechanisms would be speculative.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of carnosic acid. No equivalent data is currently available for this compound.
Table 1: In Vitro Neuroprotective Effects of Carnosic Acid
| Cell Model | Insult | Concentration of Carnosic Acid | Outcome Measure | Result |
| Primary Cerebellar Granule Neurons (CGNs) | Sodium Nitroprusside (Nitrosative Stress) | 10 µM | Apoptotic Cell Death | Significant reduction in apoptosis[4] |
| Primary Cerebellar Granule Neurons (CGNs) | Low Potassium (5K)-induced Apoptosis | 10 µM | Apoptotic Cell Death | Significant protection against caspase-dependent apoptosis[4] |
| SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) | 10 µM | Cell Viability | Increased cell viability[1] |
| PC12 cells | Erastin (Ferroptosis inducer) | Not specified | Cell Viability | Reversal of erastin-induced cell death[1] |
| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 0.1 - 10 µM | Cell Viability | Concentration-dependent protection against H₂O₂-induced damage[5] |
| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 0.1 - 50 µM | ROS Production | Concentration-dependent decrease in H₂O₂-stimulated ROS production[5] |
Table 2: In Vivo Neuroprotective Effects of Carnosic Acid
| Animal Model | Insult/Disease Model | Dosage of Carnosic Acid | Outcome Measure | Result |
| Rat | Beta-amyloid (Aβ) injection (Alzheimer's Model) | 10 mg/kg (i.p.) pre-surgery, 3 mg/kg daily for 12 days | Neuronal death in CA1 region of hippocampus | Reduced cellular death[2] |
| Rat | 6-hydroxydopamine (6-OHDA) (Parkinson's Model) | 20 mg/kg for 3 weeks before 6-OHDA exposure | Locomotor activity, apomorphine-induced rotation | Improved locomotor activity and reduced rotation[6] |
| Mouse | Cerebral ischemia-reperfusion injury | 10 mg/kg (i.p.) post-injury, 3 mg/kg daily for 10 days | Number of healthy cells, Caspase-3 and Bax expression | Increased healthy cells, decreased Caspase-3 and Bax[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective agents are provided below. These protocols are standard and would be applicable for testing the efficacy of this compound.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the neurotoxic agent (e.g., H₂O₂, 6-OHDA) in the presence or absence of various concentrations of the test compound (carnosic acid or this compound) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated) cells.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8] The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.
Oxidative Stress Assays
a) Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Culture and Treatment: Plate cells and treat with the neurotoxin and test compound as described above.
-
DCFH-DA Loading: Wash the cells with a buffer (e.g., PBS) and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.[9][10]
-
Washing: Wash the cells again to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[10] An increase in fluorescence indicates an increase in intracellular ROS levels.
Apoptosis Assays
a) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) in a 96-well plate.[11][12]
-
Signal Detection: Measure the cleavage of the substrate by activated caspase-3. For a colorimetric substrate (pNA), measure the absorbance at 405 nm.[11] For a fluorometric substrate (AMC), measure the fluorescence at an excitation of ~380 nm and emission of ~460 nm.[13] The signal intensity is proportional to the caspase-3 activity.
Signaling Pathway Analysis
a) Western Blotting for PI3K/Akt and Nrf2 Pathways
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, Nrf2, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in carnosic acid's neuroprotection and a general workflow for assessing neuroprotective compounds.
Caption: Signaling pathways modulated by carnosic acid for neuroprotection.
References
- 1. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage [mdpi.com]
- 6. Carnosic acid protects against 6-hydroxydopamine-induced neurotoxicity in in vivo and in vitro model of Parkinson's disease: involvement of antioxidative enzymes induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. abcam.com [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Extraction Methods for 7-Ethoxyrosmanol and Related Diterpenes from Rosmarinus officinalis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern and conventional extraction techniques applicable to 7-ethoxyrosmanol, a significant bioactive diterpene. While specific data for this compound is limited, this analysis leverages extensive research on the extraction of its parent compounds, carnosic acid and carnosol, from rosemary (Rosmarinus officinalis). The methodologies and findings presented are directly relevant for the efficient isolation of this compound and other valuable phenolic diterpenes.
The primary extraction methods reviewed include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and traditional Soxhlet extraction. These techniques are evaluated based on their extraction efficiency, yield of key bioactive compounds, and operational parameters.
Quantitative Data Comparison
The following table summarizes the performance of different extraction methods for obtaining phenolic compounds, including diterpenes, from rosemary. The data is compiled from various studies and standardized where possible for comparative purposes.
| Extraction Method | Solvent System | Temperature (°C) | Time | Total Phenolic Content (TPC) (mg GAE/g DW) | Key Diterpene Yield (mg/g DW) | Reference |
| Microwave-Assisted Extraction (MAE) | 67.4% Ethanol | 70 | 15 min | ~43 | Not specified | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 51 | 10 min | ~85 | Carnosic Acid: ~62, Rosmarinic Acid: ~54 | [1][3] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40 - 60 | 1 - 2 h | ~83 | Not specified | [3] |
| Accelerated Solvent Extraction (ASE) | 59% Ethanol | 125 | 7 min | Higher than MAE, UAE | Not specified | [1] |
| Soxhlet Extraction | Methanol | Boiling point | 4 - 6 h | ~76.64 | Not specified | [3] |
| Maceration | 50% Ethanol | Room Temp | 24 h | ~11.1 | Not specified | [4] |
Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. Yields can vary significantly based on the specific plant material and detailed experimental conditions.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation for specific research needs.
1. Microwave-Assisted Extraction (MAE)
-
Apparatus: A closed-vessel microwave extraction system is typically used.
-
Procedure:
-
Place 1 gram of powdered, dried rosemary leaves into a microwave extraction vessel.
-
Add 20 mL of 67.4% aqueous ethanol as the extraction solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 70°C, and hold time of 15 minutes.[1]
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the plant residue from the liquid.
-
The filtrate can then be concentrated and analyzed for this compound and other target compounds.
-
2. Ultrasound-Assisted Extraction (UAE)
-
Apparatus: An ultrasonic bath or a probe-type sonicator.
-
Procedure:
-
Mix 1 gram of powdered, dried rosemary leaves with 20 mL of 80% aqueous ethanol in a flask.
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the sonication parameters: temperature at 51°C and extraction time of 10 minutes.[1]
-
After sonication, filter the mixture to remove solid plant material.
-
The resulting extract is ready for further processing and analysis.
-
3. Supercritical Fluid Extraction (SFE)
-
Apparatus: A supercritical fluid extraction system.
-
Procedure:
-
Load approximately 10 grams of ground rosemary leaves into the extraction vessel.
-
Pressurize the system with carbon dioxide (CO₂) to the desired pressure (e.g., 20-40 MPa).
-
Heat the extraction vessel to the set temperature (e.g., 40-60°C).[5]
-
Introduce a co-solvent, such as ethanol, at a specific flow rate to enhance the extraction of polar compounds.
-
Maintain the extraction for a period of 1 to 2 hours.
-
The extract is collected in a separator by depressurizing the supercritical fluid, causing the CO₂ to return to a gaseous state and leave behind the extracted compounds.
-
Visualizing the Methodologies
Experimental Workflow for Diterpene Extraction
The general workflow for the extraction and analysis of diterpenes like this compound from rosemary is depicted in the following diagram.
References
A Comparative Analysis of the Anti-inflammatory Effects of 7-Ethoxyrosmanol and Related Phenolic Diterpenes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of 7-Ethoxyrosmanol and its structurally related compounds, carnosol and rosmarinic acid. This document synthesizes available preclinical data, details common experimental protocols for assessing anti-inflammatory activity, and visualizes key signaling pathways.
While research on the specific anti-inflammatory effects of this compound is still emerging, its structural similarity to other well-studied phenolic diterpenes from the Lamiaceae family, such as rosmanol, carnosol, and rosmarinic acid, suggests it may possess comparable bioactivities. Studies on these related compounds have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide will leverage the more extensive data available for carnosol and rosmarinic acid as a benchmark for the potential efficacy of this compound and its parent compound, rosmanol.
Comparative Efficacy of Phenolic Compounds
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key inflammatory markers in vitro. The following table summarizes the available quantitative data for rosmanol (as a proxy for this compound), carnosol, and rosmarinic acid.
| Compound | Target | Assay System | IC50 / Effect |
| Rosmanol | iNOS, COX-2 | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Marked inhibition of protein and gene expression |
| Nitric Oxide (NO), Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Significant reduction in production | |
| NF-κB, STAT3 | LPS-stimulated RAW 264.7 macrophages | Inhibition of translocation and phosphorylation | |
| ERK1/2, p38 MAPK, PI3K/Akt | LPS-stimulated RAW 264.7 macrophages | Suppression of phosphorylation | |
| Carnosol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50: 9.4 µM |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Concentration-dependent inhibition | |
| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Inhibition of subunit translocation and DNA binding | |
| p38 and p44/42 MAPK | LPS-stimulated RAW 264.7 macrophages | Inhibition of activation at 20 µM | |
| Rosmarinic Acid | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Interleukin-1β (IL-1β)-induced rat chondrocytes | Significant inhibition |
| iNOS, COX-2 Expression | IL-1β-induced rat chondrocytes | Down-regulation of expression | |
| NF-κB Activation | IL-1β-induced rat chondrocytes | Blocked nuclear translocation of p65 | |
| p38 and JNK MAPK | IL-1β-induced rat chondrocytes | Inhibition of phosphorylation |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these phenolic compounds are largely attributed to their ability to interfere with major inflammatory signaling cascades, namely the NF-κB and MAPK pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory proteins.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and points of inhibition by phenolic compounds.
MAPK Signaling Pathway
Caption: The MAPK signaling pathway and points of inhibition by phenolic compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, carnosol, rosmarinic acid) for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated overnight.
-
Pre-treatment and Stimulation: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the collected supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Cell Culture and Treatment: Cells are cultured and treated with test compounds and LPS as described for the NO assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of PGE2 in the supernatant is quantified using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK/NF-κB Pathway Proteins
-
Protein Extraction: After treatment with test compounds and LPS for the appropriate time (e.g., 6-24 hours for iNOS/COX-2, 15-60 minutes for phosphorylated proteins), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, or phospho-JNK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The expression levels of target proteins are normalized to a loading control, such as β-actin or GAPDH.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
Confirming the Purity of Synthetic 7-Ethoxyrosmanol: A Comparative Guide
For researchers engaged in drug discovery and development, the purity of a synthetic compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods to confirm the purity of semi-synthetic 7-Ethoxyrosmanol, a phenolic diterpene with demonstrated antioxidant and antitumor properties.[1] This document outlines detailed experimental protocols for key analytical techniques, presents a comparison with a commercially available alternative, rosmanol, and includes visualizations of relevant biological pathways and experimental workflows.
Comparison with Commercially Available Alternatives
This compound is a derivative of rosmanol, another bioactive diterpene. While this compound is available from some chemical suppliers, its purity and the detailed quality control data are not always readily accessible.[2][3] In contrast, rosmanol is more widely available, with suppliers often providing a purity specification of ≥98%. This makes rosmanol a relevant benchmark for assessing the purity of semi-synthesized this compound.
Table 1: Comparison of this compound with a Commercial Alternative
| Feature | Semi-Synthetic this compound | Commercial Rosmanol |
| Source | Semi-synthesis from Carnosol | Typically isolated from Rosmarinus officinalis |
| Reported Purity | Dependent on synthesis and purification success (Target: >95%) | ≥98% (typical)[4] |
| Potential Impurities | Unreacted carnosol, starting materials, reaction by-products, residual solvents | Other diterpenoids from the natural source, extraction solvents |
| Availability | Requires laboratory synthesis | Commercially available from multiple suppliers |
Experimental Protocols for Purity Confirmation
A multi-pronged analytical approach is essential for the robust confirmation of the purity of semi-synthetic this compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are recommended.
Semi-Synthesis of this compound from Carnosol
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for quantifying the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating diterpenoids.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of diterpenoids. A typical gradient might be:
-
0-20 min: 40-80% acetonitrile
-
20-25 min: 80-100% acetonitrile
-
25-30 min: 100% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined using the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. The method should be validated for linearity, precision, and accuracy.[5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Analysis: The ¹H and ¹³C NMR spectra should be compared with published data for this compound to confirm its identity.[10][11][12][13][14] The absence of significant signals corresponding to impurities (e.g., starting materials, solvents) in the ¹H NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the analyte against a certified internal standard.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be used to identify potential impurities. Electrospray ionization (ESI) is a suitable soft ionization technique for diterpenoids.
Protocol:
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for the analysis of abietane diterpenoids.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₂₂H₃₀O₅, expected m/z ≈ 375.21). Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which can further confirm the structure and help in the identification of unknown impurities by comparing their fragmentation with that of the main compound.[15][16][17][18][19]
Mandatory Visualizations
The following diagrams illustrate key aspects of the analysis and biological context of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. BJOC - Search Results [beilstein-journals.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. | Semantic Scholar [semanticscholar.org]
independent verification of 7-Ethoxyrosmanol's biological effects
An Independent Comparative Guide to the Biological Effects of 7-Ethoxyrosmanol Analogs: Rosmarinic Acid and Carnosic Acid
Introduction
Antioxidant Activity
Both rosmarinic acid and carnosic acid are recognized for their significant antioxidant properties, primarily acting as radical scavengers.[4][5] Their mechanisms involve donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT).[5]
Comparative Data on Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source Organism/Cell Line | Reference |
| Rosmarinic Acid | DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity | In vitro | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Concentration-dependent increase in reducing power | In vitro | [7] | |
| Carnosic Acid | Hydroxyl Radical Scavenging | High reactivity and rapid oxidation upon exposure | In vitro | [4] |
| Lipid Peroxidation Inhibition | Efficiently protects lipids from oxidation | In vitro and in vivo (plant leaves) | [4] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm). The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a chromogen, and the absorbance is measured spectrophotometrically. The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as Trolox.[7]
Signaling Pathway Visualization
References
- 1. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Rosemary Derived Compounds (Rosmarinic and Carnosic Acids) as Cancer Therapeutics: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Rosmanol Across Diverse Cell Lines: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Rosmanol, a naturally occurring phenolic diterpene, across various cancer cell lines. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of its anti-proliferative and pro-apoptotic effects, supported by detailed experimental protocols and pathway visualizations.
Quantitative Efficacy of Rosmanol: A Comparative Summary
Rosmanol has demonstrated significant cytotoxic and apoptotic effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, vary across different cell types and treatment durations.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Key Findings |
| MCF-7 | Breast Adenocarcinoma | 51 | 26 | 19 | Induces apoptosis via mitochondrial pathways and ROS production.[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 42 | 28 | 16 | Inhibits proliferation in a dose- and time-dependent manner.[1] |
| COLO 205 | Colorectal Adenocarcinoma | ~42 (at 24h) | Not Reported | Not Reported | Induces apoptosis through both mitochondrial and death receptor pathways.[2] |
| MCF-10A | Non-tumorigenic Breast | Not Significantly Affected | Not Significantly Affected | Not Significantly Affected | Demonstrates selectivity for cancer cells over normal breast cells.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of Rosmanol.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of Rosmanol (e.g., 0, 6, 12.5, 25, 50, 100, and 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear morphological changes associated with apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in 6-well plates and treat with different concentrations of Rosmanol (e.g., 15, 30, and 60 µM) for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with DAPI solution (1 µg/mL) for 15 minutes in the dark.
-
Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
Analysis of Mitochondrial Membrane Potential (MMP)
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. This can be assessed using fluorescent probes like Rhodamine 123.
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density of 5 x 10³ cells/well and treat with Rosmanol (e.g., 15, 30, and 60 µM) for 48 hours.[1]
-
Staining: After treatment, stain the cells with Rhodamine 123 (10 µM) for 15 minutes at 37°C.[1]
-
Flow Cytometry: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the fluorescence intensity immediately using a flow cytometer. A decrease in fluorescence intensity indicates a loss of MMP.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways Modulated by Rosmanol
Rosmanol exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. In breast cancer cells, Rosmanol has been shown to inhibit the PI3K/AKT and JAK2/STAT3 pathways, leading to the induction of apoptosis.[1]
Caption: Rosmanol-induced apoptotic signaling pathway.
Experimental Workflow for Efficacy Assessment
A typical workflow for assessing the efficacy of a compound like Rosmanol in different cell lines involves a series of in vitro assays to determine its cytotoxic and mechanistic properties.
Caption: Workflow for assessing Rosmanol's efficacy.
References
- 1. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Ethoxyrosmanol: A Guide for Laboratory Professionals
For immediate reference, 7-Ethoxyrosmanol is classified as a non-hazardous substance. However, adherence to proper laboratory disposal procedures is essential to ensure safety and regulatory compliance. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound, catering to researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | GlpBio SDS[1] |
| CAS Number | 111200-01-2 | GlpBio SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio SDS[1] |
| Primary Disposal Route | Non-hazardous chemical waste stream | GlpBio SDS[1], General Lab Waste Procedures[2][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing | GlpBio SDS[1] |
| Spill Cleanup | Absorb with liquid-binding material, decontaminate surfaces with alcohol | GlpBio SDS[1] |
Experimental Protocols: Disposal Procedures
While this compound is not classified as hazardous, it is imperative to follow institutional and regulatory guidelines for the disposal of all laboratory chemicals. The following step-by-step procedures are based on general best practices for non-hazardous chemical waste and the available safety data for this compound.
Step 1: Waste Identification and Segregation
-
Confirm Non-Hazardous Status : The Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance.[1]
-
Segregate from Hazardous Waste : Do not mix this compound waste with hazardous waste streams (e.g., flammable, corrosive, reactive, or toxic chemicals).[4] This prevents cross-contamination and ensures proper disposal for each waste type.
Step 2: Preparing for Disposal
-
Select Appropriate Container : Use a clearly labeled, leak-proof container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling : Clearly label the waste container as "Non-hazardous chemical waste" and specify the contents ("this compound"). Include the date of accumulation.[4]
Step 3: Disposal of this compound Solutions and Solids
-
Liquid Waste : For small quantities of this compound solutions, and with approval from your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of them down the sanitary sewer with copious amounts of water.[2][3] However, the most prudent approach is to collect it as non-hazardous liquid waste.
-
Solid Waste : Uncontaminated, solid this compound can be collected in the designated non-hazardous solid waste container. Laboratory personnel should transport the sealed container directly to the designated dumpster or waste accumulation area.[2]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, paper towels, or absorbent pads used for spills, should be placed in the designated non-hazardous solid waste container.
Step 4: Disposal of Empty Containers
-
Triple Rinse : Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water or ethanol) at least three times.[5]
-
Collect Rinsate : The rinsate from the triple-rinsing process should be collected and disposed of as non-hazardous liquid chemical waste.
-
Deface Label : Before disposing of the empty container in the regular trash or glass recycling, completely remove or deface the original chemical label to prevent misidentification.[2]
Step 5: Final Disposal
-
Consult Institutional Policy : Always adhere to your institution's specific procedures for the disposal of non-hazardous chemical waste. Contact your EHS office for guidance.
-
Professional Disposal Service : For larger quantities or if in doubt, arrange for disposal through a licensed chemical waste disposal service.[4]
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. mcgill.ca [mcgill.ca]
- 5. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 7-Ethoxyrosmanol
This guide provides crucial safety and logistical information for the handling of 7-Ethoxyrosmanol, a derivative of rosmanol, intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling laboratory chemicals of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and General Precautions
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield is recommended if there is a significant splash risk.[3][4][5] | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately upon contamination.[4] | A lab coat, buttoned, with long sleeves.[4] Consider a chemically resistant apron for larger quantities. | If handling as a powder outside of a chemical fume hood, a certified filtering half mask (e.g., N95) is required to prevent inhalation of dust.[3][6] |
| Conducting Reactions and Analyses | Chemical splash goggles.[5] | Chemical-resistant gloves.[4] | A lab coat.[4] | Not generally required if work is performed in a well-ventilated area or a chemical fume hood. |
| Handling Waste and Spills | Chemical splash goggles and a face shield.[3][5] | Double-gloving with chemical-resistant gloves is recommended.[7] | A chemically resistant gown or apron over a lab coat.[7] | For large spills or in poorly ventilated areas, a respirator with an appropriate filter should be used.[3][4] |
Operational Plan: Step-by-Step Guidance
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information (if known), and date of receipt.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1][6]
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: If handling a powdered form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean the work area and any equipment used.
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Place the absorbed or swept-up material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
